4-Bromo-2-(trifluoromethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVILSWLYJYMGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353235 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-09-8 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-(trifluoromethoxy)aniline CAS number and properties
CAS Number: 175278-09-8
This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethoxy)aniline, a key chemical intermediate for researchers, scientists, and professionals in drug development and material science. The document details its chemical and physical properties, safety and handling protocols, and its role in synthetic chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature, a generalized synthetic protocol is provided based on established chemical principles for analogous compounds.
Chemical and Physical Properties
This compound is a substituted aniline derivative notable for its trifluoromethoxy group, which significantly influences its chemical reactivity and physical properties. This functional group can enhance the lipophilicity and metabolic stability of derivative compounds, making this molecule a valuable building block in pharmaceutical research.[1] The presence of a bromine atom also provides a versatile handle for a variety of cross-coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 175278-09-8 | [2] |
| Molecular Formula | C₇H₅BrF₃NO | [2] |
| Molecular Weight | 256.02 g/mol | [2] |
| Appearance | Clear pale yellow liquid | Chem-Impex |
| Melting Point | 26 - 27 °C | Chem-Impex |
| Boiling Point | 98-100 °C at 15 mmHg | [2] |
| Density | 1.691 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5130 | [2] |
| Purity | ≥97% | [2] |
| Synonyms | 1-Amino-4-bromo-2-(trifluoromethoxy)benzene | Chem-Impex |
| InChI Key | QVILSWLYJYMGRN-UHFFFAOYSA-N | [2] |
| SMILES | Nc1ccc(Br)cc1OC(F)(F)F | [2] |
Synthesis and Experimental Protocols
Therefore, the direct electrophilic bromination of the precursor, 2-(trifluoromethoxy)aniline, would be expected to yield a mixture of isomers, including the desired 4-bromo product, alongside 6-bromo and potentially di-brominated products. The separation of these isomers would present a significant purification challenge.
A plausible, generalized approach for its synthesis is outlined below. This protocol is based on standard procedures for the bromination of substituted anilines and would require optimization.
Generalized Experimental Protocol: Electrophilic Bromination
Objective: To synthesize this compound via electrophilic bromination of 2-(trifluoromethoxy)aniline.
Materials:
-
2-(trifluoromethoxy)aniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in the chosen anhydrous solvent (DMF or DCM). Cool the solution to 0 °C using an ice bath.
-
Bromination: Dissolve N-Bromosuccinimide (1.0 - 1.1 eq) in a minimal amount of the same solvent and add it dropwise to the cooled aniline solution over 30-60 minutes. Maintain the reaction temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the mixture at 0 °C to room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench any unreacted NBS by adding saturated aqueous sodium thiosulfate solution until the orange/yellow color dissipates.
-
Work-up: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product will likely be a mixture of isomers. Purify via column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound isomer.
Diagram 1: Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile building block primarily utilized as an intermediate in the synthesis of more complex molecules.
-
Pharmaceutical Development: It serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of treatments for neurological disorders.[3] The trifluoromethoxy group is known to improve key drug properties such as metabolic stability and membrane permeability.
-
Agrochemicals: This compound is used in the formulation of modern agrochemicals, contributing to pest control solutions.[3]
-
Material Science: It can be incorporated into polymer formulations to enhance thermal stability and chemical resistance, which is valuable for creating high-performance materials.[3]
-
Fluorinated Compounds Research: As a fluorinated molecule, it is a subject of study in medicinal and materials chemistry to understand the effects of fluorine on molecular properties and biological activity.[3]
Spectroscopic Data
Detailed, verified spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in public spectral databases. Researchers should perform their own analytical characterization upon synthesis or acquisition to confirm the structure and purity of the compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictograms | Skull and Crossbones | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction) | [2] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) | [2] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshield, chemical-resistant gloves, Type ABEK (EN14387) respirator filter | [2] |
| Incompatible Materials | Strong oxidizing agents | |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, weight, and key chemical properties of 4-Bromo-2-(trifluoromethoxy)aniline. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, with its bromine and trifluoromethoxy groups offering versatile reactivity for creating complex molecules.[1]
Molecular and Chemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₅BrF₃NO[1][2] |
| Molecular Weight | 256.02 g/mol [1][2] |
| CAS Number | 175278-09-8[1][2] |
| Appearance | Clear pale yellow liquid[1] |
| Melting Point | 26 - 27 °C[1] |
| Boiling Point | 98-100 °C/15 mmHg |
| Density | 1.691 - 1.7 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.5130 |
| Purity | ≥ 97% |
Molecular Structure
The structure of this compound is characterized by a benzene ring substituted with a bromine atom at the fourth position, an amino group at the first position, and a trifluoromethoxy group at the second position.
Caption: Molecular structure of this compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-(trifluoromethoxy)aniline. Due to the limited availability of experimental spectral data in public databases for this specific compound, this guide presents predicted NMR data based on established spectroscopic principles and analysis of structurally related molecules. It includes tabulated summaries of predicted chemical shifts and coupling constants, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and visual diagrams illustrating key concepts of NMR analysis for this molecule. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or synthesizing this compound or related compounds.
Introduction
This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a trifluoromethoxy group, and an amino group on the aromatic ring makes it a versatile building block for the synthesis of more complex molecules. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This guide focuses on the theoretical ¹H and ¹³C NMR spectral characteristics of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the amine protons and the three protons on the aromatic ring. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group tends to shield the aromatic protons, shifting them upfield, while the electron-withdrawing bromine and trifluoromethoxy groups will cause a downfield shift.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.8 - 7.0 | d | J ≈ 2.0 Hz (⁴J) |
| H-5 | 7.1 - 7.3 | dd | J ≈ 8.5 Hz (³J), 2.0 Hz (⁴J) |
| H-6 | 6.7 - 6.9 | d | J ≈ 8.5 Hz (³J) |
| NH₂ | 3.5 - 4.5 | br s | - |
Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic environment. The carbon attached to the electronegative trifluoromethoxy group and the bromine atom are expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 140 - 145 |
| C-2 (C-OCF₃) | 145 - 150 (q, J ≈ 2-3 Hz) |
| C-3 | 115 - 120 |
| C-4 (C-Br) | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 118 - 123 |
| OCF₃ | 120 - 125 (q, J ≈ 250-260 Hz) |
Note: The carbon of the OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the OCF₃ group (C-2) may also show a small quartet coupling.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial analysis.
-
Homogenization: Gently agitate the tube to ensure complete dissolution of the sample. A brief sonication may be applied if necessary.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AT): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Mandatory Visualizations
The following diagrams illustrate key relationships in the NMR analysis of this compound.
Caption: Predicted ¹H-¹H Spin-Spin Coupling Network.
Caption: General Workflow for NMR Data Analysis.
Conclusion
While experimental ¹H and ¹³C NMR spectra for this compound are not readily found in public databases, this guide provides a robust, predicted analysis based on fundamental NMR principles and data from analogous structures. The provided tables of predicted chemical shifts and coupling constants, along with the detailed experimental protocol, offer a solid foundation for researchers to identify, characterize, and utilize this compound in their work. The visualizations further aid in understanding the expected spectral features and the overall process of NMR data acquisition and interpretation.
Solubility Profile of 4-Bromo-2-(trifluoromethoxy)aniline: A Technical Guide for Laboratory Applications
Introduction
4-Bromo-2-(trifluoromethoxy)aniline is a substituted aniline derivative with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. An understanding of its solubility in various laboratory solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its chemical structure and available data for analogous compounds. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.
The molecular structure of this compound, characterized by a polar amine group (-NH2) and a largely nonpolar aromatic ring substituted with a bromine atom and a trifluoromethoxy group (-OCF3), suggests a nuanced solubility profile. The trifluoromethoxy group is known to enhance solubility in a range of organic solvents[1]. While specific quantitative solubility data for this compound is not widely available in public literature, predictions can be made based on the principle of "like dissolves like." The polar amine group allows for hydrogen bonding with protic solvents, whereas the halogenated aromatic ring favors interactions with nonpolar and polar aprotic solvents through van der Waals forces and dipole-dipole interactions.
Predicted Solubility of this compound
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. These predictions are derived from the compound's structural features and the known solubility characteristics of similar halogenated anilines[2][3].
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The hydrophobic nature of the brominated and trifluoromethoxylated aromatic ring is expected to dominate over the hydrophilic contribution of the amine group. |
| Methanol | Soluble | The amine group can form hydrogen bonds with methanol, and the overall polarity is compatible. | |
| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |
| Isopropanol | Moderately Soluble | Increased alkyl chain length compared to methanol and ethanol may slightly reduce solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to act as a strong hydrogen bond acceptor. |
| Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of solvating a wide range of organic compounds. | |
| Acetone | Soluble | The ketone group can engage in dipole-dipole interactions. | |
| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, but should still effectively solvate the molecule. | |
| Ethyl Acetate | Soluble | A moderately polar solvent that is effective for many organic compounds. | |
| Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor. | |
| Nonpolar | Dichloromethane (DCM) | Soluble | A good solvent for many organic compounds due to its ability to engage in dipole-dipole and London dispersion forces. |
| Chloroform | Soluble | Similar in properties to dichloromethane. | |
| Toluene | Moderately Soluble | The aromatic ring of toluene will interact favorably with the aromatic ring of the aniline derivative through pi-stacking and van der Waals forces. | |
| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, it is less likely to effectively solvate the polar amine group. |
Experimental Protocol for Solubility Determination (Gravimetric Method)
To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The gravimetric "shake-flask" method is a reliable and commonly used technique for determining the solubility of a solid compound in a given solvent[4][5].
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Oven
Procedure:
-
Sample Preparation : Add an excess amount of this compound to a tared vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition : Accurately add a known volume or mass of the desired solvent to the vial.
-
Equilibration : Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure that the solution reaches saturation.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sample Withdrawal : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being transferred.
-
Solvent Evaporation : Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Mass Determination : Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation : The solubility can be calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.
References
commercial availability and suppliers of 4-Bromo-2-(trifluoromethoxy)aniline
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals
Introduction
This compound is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular structure, featuring both a bromine atom and a trifluoromethoxy group on an aniline scaffold, provides multiple reaction sites for the synthesis of complex molecules. The trifluoromethoxy group, in particular, can enhance properties such as metabolic stability, lipophilicity, and bioavailability, making this compound a valuable building block in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety information, and representative synthetic methodologies.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers in various purities and quantities. Researchers can source this compound for laboratory and industrial applications.
| Supplier | Purity | Available Quantities | CAS Number |
| Chem-Impex | ≥ 98% (GC) | 5g, 25g | 175278-09-8[1] |
| Sigma-Aldrich | 97% | Discontinued | 175278-09-8 |
| Echemi | 99% (Industrial Grade) | Inquire for details | 445-02-3* |
| Novato | min 98% | 100g | 175278-09-8[3] |
*Note: Echemi lists a different CAS number (445-02-3) for what appears to be a related but different compound, 4-Bromo-2-(trifluoromethyl)aniline.[4] Researchers should verify the exact identity of the compound with the supplier.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing experimental conditions and for computational modeling in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₃NO | [1] |
| Molecular Weight | 256.02 g/mol | [1] |
| CAS Number | 175278-09-8 | [1] |
| Appearance | Clear pale yellow liquid | [1] |
| Melting Point | 26 - 27 °C | [1] |
| Boiling Point | 115 °C / 30 mmHg | [1] |
| Density | 1.7 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.51 | [1] |
| InChIKey | QVILSWLYJYMGRN-UHFFFAOYSA-N | |
| SMILES | Nc1ccc(Br)cc1OC(F)(F)F |
Safety and Handling Information
This compound is considered a hazardous substance and requires careful handling in a laboratory setting.[5] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, should be used.
| Hazard Identification | GHS Pictograms & Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Skin Sensitization, Respiratory Irritation | GHS06 (Danger) | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction) | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of water) |
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a common method for the synthesis of similar compounds involves the regioselective bromination of a substituted aniline. The following is a representative protocol for the synthesis of the related compound, 4-Bromo-3-(trifluoromethyl)aniline, which illustrates the general methodology.[6][7]
Representative Synthesis of a Bromo-Aniline Derivative
This protocol describes the bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).[6][7]
Materials:
-
3-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF. Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Dissolve NBS (1.0-1.05 equivalents) in DMF and add it dropwise to the cooled aniline solution over 1-2 hours, ensuring the internal temperature remains below 10 °C.[6]
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[6]
-
Quenching: Once the reaction is complete, quench any excess NBS by adding a saturated aqueous sodium thiosulfate solution until the yellow color disappears.[6]
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Sequentially wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.[6]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to yield the final product.[6]
Visualizations
Conceptual Role in Drug Discovery
This compound serves as a versatile building block in drug discovery. Its distinct functional groups allow for sequential chemical modifications to generate a library of diverse compounds for biological screening.
Caption: Role of this compound in Drug Discovery.
Representative Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a bromo-aniline derivative, as described in the experimental protocol section.
Caption: General Workflow for Aniline Bromination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cs2AgBiBr6-photocatalyzed trifluoromethylation: insights into structural changes and applications in drug modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
Synthetic Route to 4-Bromo-2-(trifluoromethoxy)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways to 4-Bromo-2-(trifluoromethoxy)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo and trifluoromethoxy groups on the aniline scaffold offers versatile handles for further molecular modifications, making it a valuable intermediate in organic synthesis. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to support research and development efforts.
Introduction
This compound (CAS No. 175278-09-8) is a substituted aniline derivative whose structural features are of significant interest in medicinal chemistry and materials science. The trifluoromethoxy group can enhance metabolic stability and lipophilicity of drug candidates, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions to build molecular complexity. The primary challenge in the synthesis of this molecule lies in achieving regioselective bromination of the aniline precursor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₅BrF₃NO |
| Molecular Weight | 256.02 g/mol |
| Appearance | Clear pale yellow liquid |
| CAS Number | 175278-09-8 |
| Melting Point | 26 - 27 °C |
| Boiling Point | 115 °C at 30 mmHg |
| Density | 1.7 g/mL |
| Refractive Index (n20D) | 1.51 |
Synthetic Pathway Overview
The most direct and common synthetic route to this compound involves the electrophilic aromatic substitution (EAS) of 2-(trifluoromethoxy)aniline. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The trifluoromethoxy group is a deactivating group and a meta-director. Therefore, the regioselectivity of the bromination is primarily controlled by the powerful ortho, para-directing effect of the amino group. The desired product is the result of bromination at the position para to the amino group.
To achieve mono-bromination and prevent the formation of di- or tri-brominated byproducts, a mild brominating agent and controlled reaction conditions are essential. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose.
Caption: General synthetic scheme for this compound.
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below. Method 1 utilizes N-Bromosuccinimide in acetonitrile, a common and effective method for regioselective bromination of anilines. Method 2, an alternative approach, employs cupric bromide in tetrahydrofuran.
Method 1: Bromination using N-Bromosuccinimide (NBS)
This method is adapted from established procedures for the regioselective bromination of substituted anilines.
Reaction Scheme:
Caption: Bromination of 2-(trifluoromethoxy)aniline with NBS.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 2-(Trifluoromethoxy)aniline | 177.12 |
| N-Bromosuccinimide (NBS) | 177.98 |
| Acetonitrile (CH₃CN) | 41.05 |
| Dichloromethane (CH₂Cl₂) | 84.93 |
| Saturated Sodium Bicarbonate Solution | - |
| Brine | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in acetonitrile (MeCN). Cool the solution to -10 °C in an ice-salt bath.
-
Addition of Brominating Agent: To the cooled solution, add N-bromosuccinimide (NBS) (1.0 eq) in one portion.
-
Reaction: Stir the resulting mixture at 0 °C for 30 minutes.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane (3 x volume of MeCN).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | >90% |
| Purity | >95% (by NMR/GC-MS) |
Method 2: Bromination using Cupric Bromide (CuBr₂)
This method provides an alternative for the para-selective bromination of anilines.[1]
Reaction Scheme:
Caption: Bromination of 2-(trifluoromethoxy)aniline with CuBr₂.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 2-(Trifluoromethoxy)aniline | 177.12 |
| Cupric Bromide (CuBr₂) | 223.35 |
| Tetrahydrofuran (THF) | 72.11 |
| Ethyl Acetate (EtOAc) | 88.11 |
| Saturated Sodium Bicarbonate Solution | - |
| Brine | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |
Procedure:
-
Reaction Setup: To a solution of 2-(trifluoromethoxy)aniline (1.0 eq) in tetrahydrofuran (THF), add cupric bromide (CuBr₂) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | High |
| Purity | High |
Experimental Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: A generalized experimental workflow for the synthesis.
Conclusion
This technical guide provides essential information for the synthesis of this compound. The detailed protocols, based on established methodologies for analogous compounds, offer a solid starting point for laboratory preparation. Researchers should optimize the reaction conditions to achieve the best possible yield and purity for their specific applications. The provided data and workflows are intended to facilitate the efficient and successful synthesis of this valuable chemical intermediate.
References
The Trifluoromethoxy Group on Aniline: An In-depth Technical Guide to its Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethoxy (-OCF₃) group is a unique substituent that imparts a desirable combination of properties to aromatic systems, making it increasingly important in pharmaceutical and agrochemical research. When appended to an aniline scaffold, the -OCF₃ group significantly modulates the reactivity of both the aromatic ring and the amino group. This technical guide provides a comprehensive overview of the reactivity profile of trifluoromethoxyanilines, detailing the electronic and steric effects of the -OCF₃ group, its influence on the basicity of the aniline nitrogen, its directing effects in electrophilic aromatic substitution, and its impact on the reactivity of the amino group in common synthetic transformations. This document summarizes key quantitative data, provides detailed experimental protocols for characteristic reactions, and includes visualizations of reaction mechanisms and workflows to support researchers in the effective utilization of this important class of compounds.
Core Physicochemical Properties
The trifluoromethoxy group's influence on the reactivity of aniline stems from its distinct electronic properties. It is a strongly electron-withdrawing group, primarily through a powerful inductive effect (-I) originating from the three highly electronegative fluorine atoms. This is somewhat counteracted by a weak resonance-donating effect (+M) from the oxygen lone pairs. However, the inductive effect is dominant, leading to a net deactivation of the aromatic ring towards electrophilic attack compared to aniline.
The -OCF₃ group also significantly impacts the lipophilicity of the molecule, generally increasing it, which can be advantageous for pharmacokinetic properties in drug candidates. Furthermore, it is metabolically stable, resisting common metabolic pathways.
Basicity of Trifluoromethoxyanilines
The strong electron-withdrawing nature of the trifluoromethoxy group reduces the electron density on the aniline nitrogen, thereby decreasing its basicity compared to aniline. This is reflected in the lower pKa values of the corresponding anilinium ions.
| Compound | pKa (Predicted) |
| Aniline | 4.6 |
| 2-(Trifluoromethoxy)aniline | ~1.1-3.3 |
| 3-(Trifluoromethoxy)aniline | 3.27 |
| 4-(Trifluoromethoxy)aniline | 3.75 |
Note: Experimental pKa values for trifluoromethoxyanilines are not widely reported; the values presented are predicted and should be used as a guide.
Hammett Substituent Constants
The electronic effect of the trifluoromethoxy group can be quantified by its Hammett constants, which indicate a strong electron-withdrawing character, particularly from the para position.
| Constant | Value |
| σₚ | 0.35 |
| σₘ | 0.38 |
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
While the trifluoromethoxy group deactivates the aniline ring towards electrophilic substitution, the powerful activating and ortho, para-directing effect of the amino group still governs the regioselectivity of these reactions. However, the strong acidity required for many electrophilic substitutions can protonate the amino group to form an anilinium ion, which is a deactivating and meta-directing group. This can lead to mixtures of products. To achieve high regioselectivity for ortho and para products, it is often necessary to protect the amino group, typically as an acetanilide.
Nitration
Direct nitration of trifluoromethoxyanilines with a mixture of nitric and sulfuric acid can lead to oxidation and the formation of a mixture of isomers due to the protonation of the amino group. A more controlled approach involves the protection of the amino group as an acetanilide. The less activating acetamido group directs the incoming nitro group primarily to the para position relative to itself, with the ortho position being less favored due to steric hindrance.
Isomer Distribution in Electrophilic Nitration (Qualitative)
| Starting Material | Major Product(s) | Minor Product(s) |
| 4-(Trifluoromethoxy)acetanilide | 2-Nitro-4-(trifluoromethoxy)acetanilide | - |
| 3-(Trifluoromethoxy)acetanilide | 4-Nitro-3-(trifluoromethoxy)acetanilide, 6-Nitro-3-(trifluoromethoxy)acetanilide | 2-Nitro-3-(trifluoromethoxy)acetanilide |
| 2-(Trifluoromethoxy)acetanilide | 4-Nitro-2-(trifluoromethoxy)acetanilide | 6-Nitro-2-(trifluoromethoxy)acetanilide |
Halogenation
Similar to nitration, the direct halogenation of trifluoromethoxyanilines can be difficult to control and may lead to polyhalogenation. Protection of the amino group as an acetanilide allows for more selective monohalogenation, predominantly at the para position.
Expected Product Distribution in Bromination of 3-(Trifluoromethoxy)aniline [1]
| Position of Bromination | Directing Group Favoring | Expected Outcome |
| 4- (para to -NH₂) | -NH₂ | Major product |
| 6- (ortho to -NH₂) | -NH₂ | Significant product |
| 2- (ortho to -NH₂) | -NH₂ | Minor product due to steric hindrance from -OCF₃ |
| 5- (meta to -NH₂, meta to -OCF₃) | -OCF₃ | Minor product |
Note: Direct bromination is expected to yield a mixture of 4-bromo and 6-bromo isomers as the main products.[1]
Reactivity of the Amino Group
The reduced electron density on the nitrogen of the amino group in trifluoromethoxyanilines makes it less nucleophilic than the amino group in aniline. This has implications for reactions such as N-acylation and N-alkylation, which may require slightly more forcing conditions or stronger reagents compared to aniline.
N-Acylation
The reaction of trifluoromethoxyanilines with acylating agents, such as acid chlorides or anhydrides, proceeds to form the corresponding amides. While the reaction may be slower than that of aniline, it is a standard transformation used for the protection of the amino group.
N-Alkylation
N-alkylation of trifluoromethoxyanilines can be achieved using alkyl halides in the presence of a base. The reduced nucleophilicity of the nitrogen may necessitate the use of a stronger base or more reactive alkylating agent (e.g., alkyl iodides) to achieve good yields.
Key Synthetic Transformations
Trifluoromethoxyanilines are versatile building blocks in organic synthesis. The amino group allows for a range of transformations, including diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions.
Sandmeyer Reaction
The amino group of trifluoromethoxyanilines can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in the presence of a copper(I) salt. This provides a route to introduce halogens, cyano, or trifluoromethyl groups onto the aromatic ring.
Buchwald-Hartwig Amination
While trifluoromethoxyanilines are typically the products of Buchwald-Hartwig amination, halo-substituted trifluoromethoxyanilines can serve as substrates for this powerful C-N bond-forming reaction. This allows for the synthesis of more complex diaryl or alkyl-aryl amines.
Experimental Protocols
Protocol for Regioselective Nitration of 4-(Trifluoromethoxy)aniline (via Acetanilide)
This protocol is a general procedure and may require optimization.
Step 1: Acetylation of 4-(Trifluoromethoxy)aniline
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 30 °C.
-
Heat the reaction mixture to 50-60 °C for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Pour the reaction mixture into cold water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry to yield N-(4-(trifluoromethoxy)phenyl)acetamide.
Step 2: Nitration of N-(4-(Trifluoromethoxy)phenyl)acetamide
-
In a three-necked flask, carefully add the dried N-(4-(trifluoromethoxy)phenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0-5 °C. Stir until all the solid dissolves.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-10 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of the Nitrated Acetanilide
-
Transfer the crude nitrated acetanilide to a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude 2-nitro-4-(trifluoromethoxy)aniline by recrystallization or column chromatography.
Protocol for Sandmeyer Bromination of 4-(Trifluoromethoxy)aniline
This is a general protocol and requires careful handling of diazonium salts.
-
Diazotization:
-
In a beaker, suspend 4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in concentrated hydrobromic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium hydroxide and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-bromo-1-(trifluoromethoxy)benzene by distillation or column chromatography.
-
Protocol for Buchwald-Hartwig Amination of a Halo-Trifluoromethoxyaniline
This is a general protocol for the coupling of an amine with a bromo-substituted trifluoromethoxyaniline. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add the bromo-trifluoromethoxyaniline (1.0 eq) and the amine coupling partner (1.2 eq).
-
-
Reaction Execution:
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion
The trifluoromethoxy group exerts a profound influence on the reactivity of the aniline moiety. Its strong electron-withdrawing nature deactivates the aromatic ring to electrophilic attack and reduces the basicity of the amino group. Despite this deactivation, the amino group's powerful ortho, para-directing effect remains dominant in electrophilic aromatic substitution, although protection of the amino group is often necessary to achieve high regioselectivity and prevent side reactions. The reduced nucleophilicity of the amino group must also be considered when planning N-acylation and N-alkylation reactions. The versatility of the amino group in transformations such as the Sandmeyer reaction, coupled with the unique properties imparted by the -OCF₃ group, makes trifluoromethoxyanilines valuable and versatile intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the synthetic potential of this important class of compounds.
References
Spectroscopic and Analytical Profile of 4-Bromo-2-(trifluoromethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for 4-Bromo-2-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the limited availability of direct experimental spectroscopic data for this specific compound, this document presents a combination of available physical properties, comparative data from closely related isomers, and detailed, generalized experimental protocols for the acquisition of relevant spectroscopic data.
Physicochemical Properties
While direct spectroscopic data is scarce, fundamental physicochemical properties for this compound have been reported.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrF₃NO | |
| Molecular Weight | 256.02 g/mol | |
| Boiling Point | 98-100 °C at 15 mmHg | |
| Density | 1.691 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5130 |
Comparative Spectroscopic Data
To provide researchers with valuable insights, the following tables summarize spectroscopic data for closely related isomers of this compound. This information can serve as a useful reference for predicting the spectral characteristics of the target compound.
¹H NMR Data of Isomeric Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Bromo-2-(trifluoromethyl)aniline | - | 7.4 (d, 1H), 7.2 (dd, 1H), 6.8 (d, 1H), 5.0 (s, 2H) |
| 2-Bromo-4-(trifluoromethoxy)aniline | CDCl₃ | 7.17 (d, J=2.4 Hz, 1H), 6.99 (dd, J=8.8, 2.4 Hz, 1H), 6.82 (d, J=8.8 Hz, 1H), 3.91 (s, 2H) |
Note: The data for 4-Bromo-2-(trifluoromethyl)aniline is predicted.
¹³C NMR Data of Isomeric Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-Bromo-2-(trifluoromethyl)aniline | - | 144.1, 134.1, 127.9 (q, J=5.5 Hz), 123.5 (q, J=272.5 Hz), 119.3 (q, J=30.5 Hz), 118.0, 111.0 |
| 2-Bromo-4-(trifluoromethoxy)aniline | CDCl₃ | 143.2, 142.9 (q, J=2.0 Hz), 123.0, 120.6 (q, J=257.4 Hz), 119.7, 116.2, 110.0 |
Note: The data for 4-Bromo-2-(trifluoromethyl)aniline is predicted.
Infrared (IR) Spectroscopy Data
A vapor phase IR spectrum is available for the acetylated derivative, N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide. While not the primary compound of interest, its spectral features can offer some clues. Key absorptions for aromatic amines typically include N-H stretching and bending vibrations, as well as C-N and C-O stretching.[2]
For aromatic compounds, characteristic IR absorption bands are observed for =C-H stretching at 3100-3000 cm⁻¹ and carbon-carbon stretching in the aromatic ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[3]
Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[4][5]
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are applicable to aromatic amines such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical to ensure the sample is fully dissolved.[1]
-
Transfer the solution to a 5 mm NMR tube using a pipette, ensuring no solid particles are present.
-
-
Instrument Setup:
-
The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
The instrument is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Identify characteristic absorption bands corresponding to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
For GC-MS, Electron Ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]
-
For LC-MS, Electrospray Ionization (ESI) is frequently used, which is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6]
-
-
Detection:
-
An electron multiplier or other detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.
-
The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be used to deduce structural information. The isotopic distribution, particularly the M+2 peak, will be indicative of the presence of a bromine atom.[4]
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Potential Hazards and Safety Data for 4-Bromo-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.
Introduction
4-Bromo-2-(trifluoromethoxy)aniline is a substituted aniline derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a bromine atom and a trifluoromethoxy group on the aniline ring, imparts unique properties relevant to medicinal chemistry and material science. This guide provides a detailed overview of the known and inferred potential hazards, safety data, and handling protocols for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard identification. There is some variation in classification between suppliers, and the following represents a consolidation of available data.
GHS Classification Summary
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning | H301: Toxic if swallowed / H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Note: The classification for Acute Oral Toxicity varies between suppliers, with some classifying it as Category 3 (Toxic) and others as Category 4 (Harmful).[1][2] Users should handle this compound with the caution appropriate for a substance with potentially high acute oral toxicity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Physical and Chemical Data
| Property | Value |
| CAS Number | 175278-09-8[1][2] |
| Molecular Formula | C₇H₅BrF₃NO[2][3] |
| Molecular Weight | 256.02 g/mol [2][3] |
| Appearance | Clear pale yellow liquid[3] |
| Boiling Point | 98-100 °C at 15 mmHg[2] |
| Density | 1.691 g/mL at 25 °C[2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup[2] |
| Refractive Index | n20/D 1.5130[2] |
Toxicological Information
Acute Toxicity Data for a Structurally Related Compound: 4-(trifluoromethoxy)aniline
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 63 mg/kg bw |
| LD50 | Rat | Dermal | 25-50 mg/kg bw |
| LC50 | Rat | Inhalation (4h) | 0.86-0.95 mg/L |
Source: Toxicological data on 4-(trifluoromethoxy)aniline, a metabolite of the insecticide Triflumuron.
The primary health concerns associated with anilines, in general, are their effects on the blood, leading to methemoglobinemia, and their potential for carcinogenicity.
Potential Signaling Pathway of Toxicity
The toxicity of aniline and its derivatives is often linked to their metabolic activation, primarily in the liver. This process can lead to the formation of reactive metabolites that induce oxidative stress and other cellular damage. While the specific metabolic pathway for this compound has not been elucidated, a generalized pathway for aniline toxicity is presented below. Studies on the related compound 4-trifluoromethoxyaniline suggest that the trifluoromethoxy group is metabolically stable and does not undergo O-detrifluoromethylation.[4] The primary route of metabolism for this related compound was found to be ring hydroxylation followed by sulfation.[4]
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of this compound are not publicly available. However, standard assays for evaluating the toxicity of aniline compounds are well-established. The following are representative protocols that could be adapted for this purpose.
Safe Handling Workflow
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps.
Personal Protective Equipment (PPE) Recommendations
| Body Part | Protection | Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield. | EN 166 (EU) or NIOSH (US) approved. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. | Ensure gloves are compatible with the chemical. |
| Respiratory | For operations that may generate aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Follow OSHA respirator regulations (29 CFR 1910.134). |
First Aid Measures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Firefighting Measures and Accidental Release
| Aspect | Protocol |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[1] |
| Accidental Release | Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Absorb spillage with inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.[1] |
Handling and Storage
| Aspect | Protocol |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials such as strong oxidizing agents.[1] |
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[1] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular solid waste.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential hazards. While specific toxicological data for this compound is limited, information from its GHS classification and data on structurally related anilines indicate that it should be handled with appropriate caution. Adherence to the safety protocols outlined in this guide, in conjunction with a thorough review of the supplier's SDS, is crucial for minimizing risk and ensuring a safe laboratory environment. Researchers should assume a toxicological profile similar to other hazardous anilines until more specific data becomes available.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 97 175278-09-8 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's widespread adoption is attributed to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the reagents.[1]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Bromo-2-(trifluoromethoxy)aniline, a valuable building block in medicinal chemistry. The presence of the electron-withdrawing trifluoromethoxy group and the bromo substituent on the aniline ring presents unique considerations for optimizing reaction conditions. These protocols are designed as a starting point for researchers aiming to synthesize novel biaryl compounds derived from this versatile intermediate.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that generally proceeds through three key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide, in this case, this compound, to form a palladium(II) complex.[1] The carbon-bromine bond is weaker than a carbon-chlorine bond, making bromoanilines generally more reactive in this step.[2]
-
Transmetalation: An organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[1] The choice of base is critical and can significantly influence the reaction yield.[3]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst to continue the cycle.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for Suzuki coupling reactions of substrates analogous to this compound with various arylboronic acids. This data highlights the influence of different catalysts, bases, and solvents on product yields and serves as a guide for condition optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-4-fluoro-2-methoxyaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ (2.0) | Toluene/Dioxane/H₂O | 90 | 12-24 | >95 (Illustrative) | [1] |
| 2 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [3] |
| 3 | 4-Bromoanisole | (4-Bromo-2,5-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | [3] |
| 4 | Ortho-bromoaniline derivative | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (2) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O | 80 | - | 95 | [4] |
| 5 | 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 80 | 12-24 | High (Illustrative) | [5] |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling reaction of this compound with a generic arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.[1]
Protocol 1: General Procedure with Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.[1][5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1][6]
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane and water, followed by the Pd(PPh₃)₄ catalyst.[3][6]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 90 °C for 12-24 hours.[1][3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer to a separatory funnel.[1][6]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1][6]
-
Washing: Combine the organic layers and wash with brine (20 mL).[1][6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[6]
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid synthesis, microwave irradiation can be employed.
Procedure:
-
Combine this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst, and base in a microwave vial.
-
Add the degassed solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a constant power, ramping the temperature to 120 °C and holding for 10-30 minutes.[6]
-
After cooling, perform the workup and purification as described in Protocol 1.[6]
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If low yields are observed, consider switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or a preformed palladacycle catalyst.[4][7] The choice of base is also crucial; stronger inorganic bases like K₃PO₄ or Cs₂CO₃ can be more effective for electron-rich or sterically hindered substrates.[3]
-
Side Reactions: Protodeboronation, the cleavage of the C-B bond of the boronic acid, can be a competing side reaction.[7] Using anhydrous solvents and ensuring a truly inert atmosphere can help minimize this. Homocoupling of the boronic acid can also occur, especially if the cross-coupling is slow.[7]
-
Catalyst Decomposition: The palladium catalyst can sometimes decompose into inactive palladium black. Using appropriate ligands to stabilize the catalyst and avoiding excessively high temperatures can mitigate this issue.[7]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The protocols provided in this application note offer a solid foundation for researchers. While the outlined conditions serve as a good starting point, further optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for specific substrate combinations. The mild conditions and functional group tolerance of this reaction make it exceptionally suitable for applications in drug discovery and development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is of paramount importance in pharmaceutical and materials science research for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules and functional materials. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-2-(trifluoromethoxy)aniline, an electron-deficient substrate of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethoxy group influences the reactivity of the aryl bromide, necessitating careful optimization of reaction conditions.[1]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism entails the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, completing the catalytic cycle.[1] The choice of a bulky, electron-rich phosphine ligand is often critical for the success of the reaction, as it promotes the key steps of the catalytic cycle and stabilizes the palladium intermediates.[1]
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential for the reaction. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts (e.g., G2, G3, G4 precatalysts) have been developed to improve efficiency and reproducibility.
-
Phosphine Ligand: The ligand plays a crucial role in the catalytic cycle. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective for coupling electron-deficient aryl halides. The choice of ligand can significantly influence reaction rates, yields, and substrate scope.
-
Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can impact the reaction's success, and weaker bases may be necessary for substrates with base-sensitive functional groups.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used. The solvent's ability to dissolve the reagents and stabilize the catalytic species is important for an efficient reaction.
Data Presentation: Representative Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following table summarizes typical conditions for the amination of the structurally and electronically similar 4-Bromo-3-(trifluoromethyl)aniline. This data can serve as a valuable guideline for optimizing the reaction of interest.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (1.5) | SPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 80-90 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.4) | THF | 80 | 16 | 75-85 |
| 4 | Piperidine | Pd(OAc)₂ (2) | BrettPhos (4) | KOtBu (1.5) | Toluene | 100 | 20 | 82-92 |
This table is a compilation of representative data from various sources for a structurally similar substrate and should be used as a guideline for reaction optimization.[1]
Experimental Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of this compound and may require optimization for specific amine coupling partners.
General Considerations:
The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[1]
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base, this compound, and the amine.
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.[1]
-
Reaction: Seal the Schlenk tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-(trifluoromethoxy)aniline derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application of 4-Bromo-2-(trifluoromethoxy)aniline in the Synthesis of a Novel Kinase Inhibitor
Introduction
4-Bromo-2-(trifluoromethoxy)aniline is a key building block in medicinal chemistry, valued for its unique physicochemical properties that can enhance the pharmacological profile of drug candidates. The presence of a trifluoromethoxy group (-OCF3) can improve metabolic stability and lipophilicity, potentially leading to better oral bioavailability and cell permeability.[1] Concurrently, the bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This application note details the use of this compound in the synthesis of a potent kinase inhibitor, highlighting its role in the development of targeted therapeutics.
Application: Synthesis of a Pyridinyl-pyrimidinyl-amino-benzamide Kinase Inhibitor
This compound serves as a crucial starting material in the multi-step synthesis of a novel kinase inhibitor with potential applications in oncology. The overall synthetic strategy involves a Buchwald-Hartwig amination to introduce a key pharmacophore, followed by an amidation reaction to complete the molecule.
Quantitative Data Summary
The biological activity of the final compound, synthesized using this compound, was evaluated against a panel of kinases. The data presented in Table 1 demonstrates the potent and selective inhibitory profile of the compound.
| Target Kinase | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 50 |
| VEGFR2 | >1000 |
| EGFR | >1000 |
| Table 1: In vitro inhibitory activity of the final compound against selected kinases. |
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromo-2-(trifluoromethoxy)phenyl)-4-(pyridin-2-yl)pyrimidin-2-amine
This protocol describes the Buchwald-Hartwig amination of this compound with 2-chloro-4-(pyridin-2-yl)pyrimidine.
Materials:
-
This compound
-
2-chloro-4-(pyridin-2-yl)pyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 2-chloro-4-(pyridin-2-yl)pyrimidine (1.1 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-bromo-2-(trifluoromethoxy)phenyl)-4-(pyridin-2-yl)pyrimidin-2-amine.
Signaling Pathway and Experimental Workflow
The synthesized kinase inhibitor targets the Pim-1 signaling pathway, which is implicated in cell survival and proliferation in various cancers. The experimental workflow for the synthesis is a multi-step process, as depicted in the following diagrams.
Caption: Simplified Pim-1 signaling pathway targeted by the synthesized inhibitor.
Caption: Synthetic workflow for the kinase inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules in medicinal chemistry. Its unique electronic and steric properties contribute favorably to the development of potent and selective drug candidates, as demonstrated in the synthesis of the described Pim-1 kinase inhibitor. The provided protocols and workflows offer a guide for researchers in the application of this important synthetic intermediate.
References
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 4-Bromo-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of a novel kinase inhibitor, designated as Compound 1 , utilizing 4-Bromo-2-(trifluoromethoxy)aniline as a key starting material. The synthesized compound belongs to the 4-anilinoquinazoline class of inhibitors, known to target various protein kinases, including the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a critical factor in the development and progression of numerous cancers. This document outlines the synthetic methodology, presents quantitative data for related known inhibitors, and illustrates the relevant biological pathway and experimental workflow.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. The aberrant activity of protein kinases is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting EGFR.[1][2]
This document details the synthesis of a novel 4-anilinoquinazoline derivative, N-(4-bromo-2-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 1) , from this compound. The strategic incorporation of the bromo- and trifluoromethoxy-substituted aniline moiety is intended to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.
Data Presentation: Inhibitory Activity of Representative 4-Anilinoquinazoline EGFR Inhibitors
To provide a context for the potential efficacy of novel inhibitors derived from this compound, the following table summarizes the in vitro inhibitory activity (IC50) of several known 4-anilinoquinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase.
| Compound Name | Aniline Moiety | C6-Substituent | C7-Substituent | EGFR IC50 (nM) | Reference |
| Gefitinib | 3-Chloro-4-fluoroaniline | Methoxy | 3-morpholinopropoxy | ~20-80 | [3] |
| Erlotinib | 3-Ethynylaniline | Methoxy | Methoxy | ~2 | [4] |
| Vandetanib | 4-Bromo-2-fluoroaniline | Methoxy | (1-Methylpiperidin-4-yl)methoxy | ~40 | [1] |
| PD153035 | 3-Bromoaniline | Methoxy | Methoxy | 0.025-0.05 | [1] |
| Compound 7i | 4-((3-chlorophenyl)carbamoyl)aniline | H | H | 11.66 | [5] |
| Compound 19h | 3-ethynyl-N-(6-methoxy-7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)quinazolin-4-yl)aniline | Methoxy | (5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy | 0.47 | [3] |
Experimental Protocols
Synthesis of N-(4-bromo-2-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 1)
This protocol describes the synthesis of the novel kinase inhibitor Compound 1 via a nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline and this compound.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl) in isopropanol (e.g., 5-6 M solution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and this compound (1.1 equivalents).
-
Solvent Addition: Add isopropanol to the flask to create a suspension (approximately 10-15 mL of solvent per gram of the limiting reagent).
-
Acid Catalyst: To the suspension, add a catalytic amount of concentrated hydrochloric acid or a solution of HCl in isopropanol (approximately 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, N-(4-bromo-2-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride , will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to obtain the final hydrochloride salt of Compound 1 .
-
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for evaluating the inhibitory activity of Compound 1 against a specific protein kinase, such as EGFR.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Compound 1 (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of Compound 1 in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the assay buffer, recombinant EGFR kinase, and the poly(Glu, Tyr) substrate.
-
Inhibitor Addition: Add the diluted Compound 1 or DMSO (for the control) to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Synthesis Workflow
Caption: Synthetic route to Compound 1.
EGFR Signaling Pathway
Caption: EGFR signaling and inhibition.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents - ProQuest [proquest.com]
- 3. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Bromo-2-(trifluoromethoxy)aniline and its Analogs as Versatile Building Blocks for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Fluorinated organic compounds play a pivotal role in modern agrochemical discovery, offering enhanced efficacy, metabolic stability, and target specificity. Among these, anilines possessing both bromine and trifluoromethoxy or related trifluoromethyl substituents are crucial synthons for creating complex and potent active ingredients. This document provides detailed application notes and protocols for the use of 4-Bromo-2-(trifluoromethoxy)aniline and its structural analogs, specifically highlighting the synthesis of the novel insecticide, Broflanilide. The trifluoromethoxy group is known to increase lipophilicity and metabolic stability, which can lead to improved bioavailability and persistence of agrochemicals.[1][2][3]
Core Building Block: Properties and Reactivity
This compound (CAS: 175278-09-8) and its analogs are valuable intermediates in agrochemical synthesis.[4][5] The key structural features that contribute to their utility are:
-
Aniline Moiety: The amino group serves as a versatile handle for various chemical transformations, most notably amide bond formation.
-
Bromine Atom: The bromine substituent provides a site for cross-coupling reactions, allowing for the introduction of further molecular complexity.
-
Trifluoromethoxy/Trifluoromethyl Group: These electron-withdrawing groups significantly influence the electronic properties of the aromatic ring and enhance the lipophilicity and metabolic stability of the final product.[3][5]
A closely related and commercially significant analog is 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline , a key starting material for the insecticide Broflanilide.
Application Example: Synthesis of Broflanilide
Broflanilide is a novel meta-diamide insecticide that demonstrates high efficacy against a broad spectrum of chewing pests.[2] It acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, a mode of action distinct from many existing insecticides.[4] The synthesis of Broflanilide showcases the utility of brominated and fluorinated aniline building blocks. An efficient and scalable synthetic route has been developed with an overall yield of 60.3%.[6][7]
Synthetic Pathway for Broflanilide
The following diagram illustrates a key synthetic route to Broflanilide, highlighting the incorporation of the fluorinated aniline building block.
Caption: Synthetic pathway for the insecticide Broflanilide.
Experimental Protocols
The following are detailed protocols for key steps in the synthesis of Broflanilide, adapted from published procedures.[6][7][8]
Protocol 1: Synthesis of N-[2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide (Intermediate B)
This protocol describes the condensation of the acid chloride with the aniline building block.
Materials:
-
2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline
-
2-Chloro-3-nitrobenzoyl chloride
-
Lithium diisopropylamide (LDA) solution (2.0 M in hexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
-
Cooling bath (-78 °C)
Procedure:
-
Dissolve 2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide solution (1.1 eq) dropwise to the cooled aniline solution, maintaining the temperature below -70 °C.
-
In a separate flask, dissolve 2-chloro-3-nitrobenzoyl chloride (1.2 eq) in anhydrous THF.
-
Add the acid chloride solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired nitro amide.
Protocol 2: Reduction of the Nitro Group to form Intermediate C
Materials:
-
N-[2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide
-
Anhydrous stannous chloride (SnCl₂)
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
Procedure:
-
To a solution of the nitro amide (1.0 eq) in ethanol, add anhydrous stannous chloride (3.2 eq).
-
Add concentrated hydrochloric acid dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Adjust the pH to approximately 10 by adding aqueous sodium hydroxide solution.
-
Filter the resulting mixture through Celite to remove insoluble tin salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amino amide.
Protocol 3: Final Amidation to Broflanilide
This protocol describes the final benzoylation step.
Materials:
-
N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(methylamino)benzamide (Intermediate F)
-
Benzoyl chloride
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the methylated amine intermediate (1.0 eq) and pyridine (1.5 eq) in anhydrous THF.
-
Add benzoyl chloride (1.2 eq) dropwise to the solution.
-
Heat the mixture to 60 °C and stir for 5 hours.
-
After cooling, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain Broflanilide.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and activity of Broflanilide.
Table 1: Synthesis Yields
| Reaction Step | Product | Reported Overall Yield |
| Multi-step synthesis | Broflanilide | 60.3%[6][7] |
Table 2: Insecticidal Activity of Broflanilide against Spodoptera litura
| Compound | LC₅₀ (mg/L) | Relative Toxicity (compared to Broflanilide) |
| Broflanilide | 0.08 | 1.0 |
| Abamectin | 0.10 | 0.8 |
| Tetraniliprole | 0.19 | 0.42 |
| Spinetoram | 0.46 | 0.17 |
| Chlorfenapyr | 0.88 | 0.09 |
| Chromafenozide | 0.91 | 0.09 |
| Pyridalyl | 1.22 | 0.07 |
| Cyantraniliprole | 1.32 | 0.06 |
| Chlorantraniliprole | 2.21 | 0.04 |
| Metaflumizone | 3.61 | 0.02 |
| Flubendiamide | 9.95 | 0.008 |
| Data sourced from a study on the baseline susceptibility of Spodoptera litura.[1] |
Mode of Action: GABA Receptor Antagonism
Broflanilide's insecticidal activity stems from its metabolite, desmethyl-broflanilide, which is a potent non-competitive antagonist of the insect GABA receptor.[2][4] This mode of action is distinct from many other commercial insecticides, making Broflanilide a valuable tool for resistance management. The binding of desmethyl-broflanilide to the GABA receptor blocks the influx of chloride ions, leading to hyperexcitation of the insect's nervous system and subsequent death.
Caption: Mode of action of Desmethyl-Broflanilide.
Conclusion
This compound and its analogs are indispensable building blocks in the synthesis of modern agrochemicals. The synthesis of Broflanilide serves as a prime example of how these intermediates can be utilized to construct highly effective and novel insecticides. The unique properties imparted by the fluorine and bromine substituents contribute significantly to the biological activity and metabolic stability of the final products. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and professionals in the field of agrochemical development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. (PDF) Laboratory evaluation of broflanilide (TENEBENAL™) against Anopheles gambiae in Moshi, Tanzania – delayed mortality, cross-resistance, and residual efficacy (2023) | Janneke Snetselaar | 1 Citations [scispace.com]
- 4. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]
- 5. Establishment of Toxicity and Susceptibility Baseline of Broflanilide for Aphis gossypii Glove [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-(trifluoromethoxy)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity of target molecules. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, providing generalized protocols and representative data to guide synthetic efforts.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the bromine atom serves as a reactive handle for these transformations, allowing for the introduction of a wide variety of substituents at the 4-position of the aniline ring. The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation (for Suzuki, Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used for the synthesis of biaryl compounds.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | High |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 16 | Moderate-High |
Note: The data in this table is representative of typical Suzuki-Miyaura couplings of bromoanilines and should be considered as a starting point for optimization with this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Synthesis of Bioactive Compounds from 4-Bromo-2-(trifluoromethoxy)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing 4-Bromo-2-(trifluoromethoxy)aniline as a key starting material. This versatile building block is of significant interest in medicinal chemistry due to the presence of a trifluoromethoxy group, which can enhance metabolic stability and cell permeability, and a bromine atom that serves as a handle for various cross-coupling reactions.
The following sections detail synthetic routes, including a specific example of a G-protein coupled receptor 119 (GPR119) modulator, as well as general protocols for palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery.
Synthesis of a GPR119 Modulator
A notable application of this compound is in the synthesis of pyrazole-based GPR119 modulators, which are of interest for the treatment of type 2 diabetes and obesity. The following protocol is adapted from patent literature describing the synthesis of such a compound.
Experimental Protocol: Synthesis of a Pyrazole-based GPR119 Modulator
This protocol outlines a multi-step synthesis beginning with the formation of a hydrazine intermediate from this compound, followed by cyclization to form the pyrazole core.
Step 1: Synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine product, which can be used in the next step without further purification.
Step 2: Synthesis of the Pyrazole Derivative
-
To a solution of (4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine (1.0 eq) in a suitable solvent like ethanol, add a β-ketoester or a similar dicarbonyl compound (1.1 eq).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole derivative.
Data Presentation
| Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| This compound | Pyrazole-based GPR119 Modulator | 1. NaNO₂, HCl, H₂O; SnCl₂, HCl2. β-ketoester, Ethanol, reflux | Data not available | Data not available |
Note: Specific yield and purity data are often not disclosed in patent literature. Researchers should optimize these reactions for their specific substrates and scales.
Logical Workflow for GPR119 Modulator Synthesis
Caption: Synthetic workflow for a pyrazole-based GPR119 modulator.
General Protocols for Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on this compound provides an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce molecular diversity.
Protocol 2.1: Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
General Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), an aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and a suitable ligand if required (e.g., SPhos, XPhos).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Representative Reaction Conditions for Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O | 100 | 12 | 85-95 |
| Aryl Bromide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 90 | 16 | 80-90 |
| Aryl Bromide | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2.5) | Toluene | 110 | 8 | 75-88 |
Note: This table represents typical conditions for Suzuki-Miyaura reactions on similar aryl bromides and may require optimization for this compound.
Protocol 2.2: Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
General Procedure:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%) and a phosphine ligand (e.g., BINAP, Xantphos, 1.2-2.4 mol%) to a dry Schlenk tube.
-
Add the base (e.g., NaOt-Bu, K₃PO₄, 1.2-1.5 eq), this compound (1.0 eq), and the desired amine or amide (1.1-1.2 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Representative Reaction Conditions for Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 80-95 |
| Aryl Bromide | Morpholine | Pd(OAc)₂ (2) | Xantphos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75-90 |
| Aryl Bromide | Benzamide | Pd₂(dba)₃ (1.5) | XPhos (2) | Cs₂CO₃ (2.5) | Toluene | 120 | 16 | 70-85 |
Note: This table represents typical conditions for Buchwald-Hartwig aminations on similar aryl bromides and may require optimization.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Application Notes and Protocols for the Functionalization of the Amino Group in 4-Bromo-2-(trifluoromethoxy)aniline
Introduction
4-Bromo-2-(trifluoromethoxy)aniline is a versatile synthetic intermediate widely utilized in the development of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a reactive primary amino group, provides multiple handles for diverse chemical modifications. The trifluoromethoxy group enhances solubility in organic solvents and can modulate the biological activity of target molecules, while the bromine atom is amenable to various cross-coupling reactions.[1] The primary amino group serves as a key nucleophile and a precursor for a wide range of functional groups.
This document provides detailed application notes and generalized protocols for the most common functionalization reactions involving the amino group of this compound, including N-acylation, N-sulfonylation, N-arylation, and diazotization.
General Experimental Workflow
The functionalization of this compound typically follows a standard sequence of steps from reaction setup to product analysis. Proper handling and inert atmosphere techniques are often crucial for success, especially in metal-catalyzed reactions.
Caption: General workflow for functionalization reactions.
Key Functionalization Pathways
The amino group of this compound can be transformed into a variety of other functional groups, significantly expanding its utility as a building block. The primary pathways include the formation of amides, sulfonamides, N-aryl amines, and diazonium salts, which are themselves versatile intermediates.
Caption: Major reaction pathways for the amino group.
N-Acylation (Amide Bond Formation)
Formation of an amide bond is a fundamental transformation. This can be achieved by reacting the aniline with an activated carboxylic acid derivative (like an acyl chloride or anhydride) or directly with a carboxylic acid using a coupling reagent.
Data Presentation: Representative N-Acylation Conditions
| Reagent Type | Activating/Coupling Agent | Base | Solvent | Temp. (°C) | Typical Time (h) |
|---|---|---|---|---|---|
| Acyl Chloride | None | Pyridine or Et3N | DCM, THF, or Toluene | 0 to RT | 1 - 4 |
| Carboxylic Acid | DCC, EDC, HATU, PyBOP | DIPEA or Et3N | DMF or DCM | RT to 50 | 12 - 24 |
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (1.05 - 1.2 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Reaction Setup:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
-
Procedure:
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Add the acyl chloride dropwise via syringe. Ensure the temperature remains below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.
-
N-Sulfonylation (Sulfonamide Formation)
Reacting the aniline with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are important functional groups in many pharmaceutical compounds.[2][3]
Data Presentation: Representative N-Sulfonylation Conditions
| Reagent | Base | Solvent | Temp. (°C) | Typical Time (h) |
|---|---|---|---|---|
| Aryl/Alkyl Sulfonyl Chloride | Pyridine | Pyridine or DCM | RT | 2 - 12 |
| Aryl/Alkyl Sulfonyl Chloride | K₂CO₃ or NaOH | Acetone/H₂O or Dioxane | RT to 80 | 4 - 16 |
Experimental Protocol: N-Sulfonylation with an Arylsulfonyl Chloride
-
Materials:
-
This compound (1.0 equiv)
-
Arylsulfonyl chloride (e.g., tosyl chloride) (1.1 equiv)
-
Anhydrous Pyridine
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Reaction Setup:
-
In a flask equipped with a magnetic stirrer, dissolve this compound in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
-
Procedure:
-
Add the arylsulfonyl chloride portion-wise to the solution, maintaining the temperature at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
-
Workup and Purification:
-
Pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess pyridine.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
N-Arylation (Buchwald-Hartwig and Ullmann Reactions)
The formation of a C-N bond between the aniline and an aryl halide is a powerful tool for constructing complex molecules. The palladium-catalyzed Buchwald-Hartwig amination is the most common method, known for its high functional group tolerance and broad scope.[4][5][6] The copper-catalyzed Ullmann condensation is an older, alternative method that often requires harsher conditions.[7][8]
Data Presentation: Representative N-Arylation Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃ (1-5) or Pd(OAc)₂ (2-5) | Xantphos, BINAP, or other phosphines (2-10) | NaOt-Bu or Cs₂CO₃ (1.5-2.5) | Toluene or Dioxane | 80 - 110 | 12 - 24 |
| Ullmann | CuI (10-20) | L-proline or Phenanthroline (20-40) | K₂CO₃ or K₃PO₄ (2.0-3.0) | DMF or DMSO | 100 - 150 | 24 - 48 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (bromide or iodide) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous, deoxygenated Toluene
-
-
Reaction Setup (Inert Atmosphere):
-
All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.[9]
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and NaOt-Bu.
-
Add the this compound and the aryl halide.
-
Evacuate and backfill the tube with inert gas three times.
-
-
Procedure:
-
Add anhydrous, deoxygenated toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 12-24 hours.[9]
-
Monitor the reaction by LC-MS or TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.[9]
-
Wash the filtrate with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the N-arylated product.[9]
-
Diazotization and Subsequent Reactions
Primary aromatic amines can be converted to diazonium salts using nitrous acid (generated in situ from sodium nitrite and a strong acid).[10] These salts are highly versatile intermediates that can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer-type reactions.
Data Presentation: Representative Diazotization Conditions
| Reagent | Acid | Solvent | Temp. (°C) | Subsequent Reaction |
|---|
| NaNO₂ | HCl, H₂SO₄, HBF₄ | Water | 0 - 5 | Sandmeyer (CuX), Schiemann (HBF₄, heat), Iodination (KI) |
Experimental Protocol: Diazotization followed by Iodination
-
Materials:
-
This compound (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Potassium Iodide (KI) (1.5 equiv)
-
Deionized Water
-
Diethyl ether
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Reaction Setup:
-
Prepare a solution of this compound in a mixture of water and concentrated H₂SO₄.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
-
Procedure:
-
Dissolve NaNO₂ in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature strictly between 0 and 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, dissolve KI in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with aqueous Na₂S₂O₃ to remove any residual iodine, then wash with brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aryl iodide product via column chromatography.
-
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. All experiments should be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 3. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Diazotisation [organic-chemistry.org]
Large-Scale Synthesis of 4-Bromo-2-(trifluoromethoxy)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 4-Bromo-2-(trifluoromethoxy)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis involves the regioselective bromination of 2-(trifluoromethoxy)aniline. Detailed experimental procedures, quantitative data, and a visual representation of the experimental workflow are presented to ensure reproducibility and facilitate laboratory and pilot-plant scale-up.
Introduction
This compound is a valuable building block in organic synthesis. The presence of the trifluoromethoxy group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules, making it a desirable moiety in drug discovery. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
The primary route for the synthesis of this compound is the electrophilic aromatic substitution of 2-(trifluoromethoxy)aniline. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to the steric hindrance from the trifluoromethoxy group at the 2-position, the para-substituted product is preferentially formed. This application note details a robust protocol for this transformation using N-Bromosuccinimide (NBS) as the brominating agent.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | 2-(Trifluoromethoxy)aniline |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Aniline:NBS) | 1 : 1.05 |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Purity (post-purification) | >98% (by HPLC) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrF₃NO |
| Molecular Weight | 256.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 42-46 °C |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Equipment:
-
2-(Trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system (chiller)
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization setup
Procedure:
-
Reactor Setup: Set up a clean and dry jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel. Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the reactor with 2-(trifluoromethoxy)aniline (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF, approximately 5-10 volumes relative to the aniline).
-
Cooling: Begin stirring the solution and cool the reactor contents to 0-5 °C using a chiller.
-
Preparation of NBS Solution: In a separate vessel, dissolve N-Bromosuccinimide (NBS, 1.05 equivalents) in anhydrous DMF (approximately 2-3 volumes).
-
Addition of Brominating Agent: Slowly add the NBS solution to the cooled aniline solution via the addition funnel over a period of 1-2 hours. Maintain the internal temperature of the reactor below 10 °C throughout the addition to control the exothermic reaction and minimize the formation of di-brominated by-products.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C. Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS. The disappearance of the yellow-orange color indicates complete quenching.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (10-15 volumes).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 5 volumes).
-
Wash with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes) to remove any acidic by-products.
-
Wash with brine (1 x 5 volumes) to facilitate phase separation.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
Application Notes and Protocols for 4-Bromo-2-(trifluoromethoxy)aniline in OLED Material Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility over traditional liquid crystal displays. The performance of OLED devices is intrinsically linked to the electronic and photophysical properties of the organic materials used within their multilayer structures. The development of novel hole transport materials (HTMs) and emissive layer (EML) materials is a key area of research aimed at enhancing the efficiency, stability, and color purity of OLEDs.
4-Bromo-2-(trifluoromethoxy)aniline is a promising, yet underexplored, building block for the synthesis of next-generation OLED materials. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, an electron-withdrawing trifluoromethoxy group to influence frontier molecular orbital energies, and an amino group that can be incorporated into larger conjugated systems, makes it a versatile precursor for a variety of OLED materials. The trifluoromethoxy group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, properties that can translate to improved film-forming characteristics and operational lifetime in OLED devices.[1]
These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of OLED materials, focusing on its use in palladium-catalyzed cross-coupling reactions to generate novel hole-transporting and emissive materials. Detailed, generalized experimental protocols for these transformations are provided to guide researchers in their synthetic efforts.
Potential Applications in OLEDs
The chemical structure of this compound allows for its incorporation into various layers of an OLED device through established synthetic methodologies.
-
Hole Transport Layer (HTL) Materials: The aniline moiety can be readily integrated into larger triarylamine or carbazole-based structures, which are well-established classes of hole-transporting materials. The trifluoromethoxy group can help to tune the Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode and transport to the emissive layer.
-
Emissive Layer (EML) Materials: Through Suzuki or similar cross-coupling reactions, the brominated position can be functionalized with chromophoric units to create novel fluorescent or phosphorescent emitters. The electronic properties of the trifluoromethoxy-substituted aniline core can influence the emission color and quantum efficiency of the resulting material.
Expected Quantitative Data for OLED Materials Derived from this compound
While specific experimental data for OLED materials directly synthesized from this compound is not yet widely available in the literature, the following table presents expected ranges for key performance metrics based on data from structurally analogous compounds containing trifluoromethyl and carbazole moieties.[2][3] These values are intended to serve as a benchmark for the potential performance of materials derived from this precursor.
| Property | Expected Range for HTL Materials | Expected Range for Emissive Materials |
| Electrochemical Properties | ||
| HOMO Level (eV) | -5.2 to -5.6 | -5.4 to -5.8 |
| LUMO Level (eV) | -2.0 to -2.4 | -2.3 to -2.7 |
| Band Gap (eV) | 2.8 to 3.2 | 2.7 to 3.1 |
| Photophysical Properties | ||
| Absorption Max (λabs, nm) | 320 - 380 | 350 - 420 |
| Emission Max (λem, nm) | 380 - 450 (Blue) | 450 - 550 (Blue-Green) |
| Photoluminescence Quantum Yield (ΦPL, %) | > 70 | > 80 |
| Device Performance | ||
| External Quantum Efficiency (EQE, %) | (as part of a device) | 5 - 15 |
| Color Coordinates (CIE x, y) | N/A | (0.15, 0.25) - (0.30, 0.50) |
Experimental Protocols
The following are generalized protocols for the two primary palladium-catalyzed cross-coupling reactions that can be employed to synthesize OLED materials from this compound.
Protocol 1: Synthesis of a Triarylamine-Based Hole Transport Material via Buchwald-Hartwig Amination
This protocol describes the synthesis of a triarylamine derivative by coupling this compound with a secondary amine, such as carbazole or diphenylamine.
Reaction Scheme:
Materials:
-
This compound
-
Secondary amine (e.g., carbazole, diphenylamine)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Phosphine ligand (e.g., tri(tert-butyl)phosphine, XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add this compound (1.0 eq), the secondary amine (1.1 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) in a minimal amount of anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants, followed by the addition of anhydrous toluene to achieve a concentration of 0.1-0.5 M with respect to the bromoaniline.
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired triarylamine derivative.
Protocol 2: Synthesis of a π-Conjugated Emissive Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound, a common core for emissive materials, by coupling this compound with a boronic acid or ester.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., pyrene-1-boronic acid, 9-anthraceneboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield the desired π-conjugated material.
Mandatory Visualizations
Caption: Synthetic pathways for OLED materials.
Caption: General OLED device architecture.
Conclusion
This compound is a promising and versatile precursor for the synthesis of novel organic semiconductors for OLED applications. The presence of both a reactive bromine atom and an electronically-influential trifluoromethoxy group provides a platform for the development of a wide range of hole-transporting and emissive materials. The generalized protocols provided herein for Buchwald-Hartwig amination and Suzuki-Miyaura coupling serve as a starting point for researchers to explore the potential of this building block in creating next-generation OLED materials with enhanced performance and stability. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully realize its potential in advancing OLED technology.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 4-Bromo-2-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through the electrophilic aromatic substitution (bromination) of 2-(trifluoromethoxy)aniline. The amino group (-NH₂) is an activating group and directs the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the trifluoromethoxy group at the 2-position, the para-substituted product, this compound, is the major product.
Q2: Which brominating agents are most effective for this synthesis?
Several brominating agents can be used, with varying reactivity and selectivity. Common choices include:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent, often preferred for anilines to prevent over-bromination. It is typically used in polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Bromine (Br₂): A strong and readily available brominating agent. Its high reactivity can sometimes lead to the formation of polybrominated byproducts if the reaction conditions are not carefully controlled.
-
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: A solid, stable source of electrophilic bromine that can offer high yields for the para-bromination of anilines.
Q3: How can the formation of the dibrominated byproduct, 2,6-dibromo-4-(trifluoromethoxy)aniline, be minimized?
The formation of dibrominated and other poly-brominated byproducts is a common issue. To minimize these side reactions, consider the following strategies:
-
Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to the 2-(trifluoromethoxy)aniline. A slight excess of the aniline may even be beneficial.
-
Controlled Addition: Add the brominating agent slowly and portion-wise, or as a solution via a dropping funnel, to the reaction mixture to avoid localized high concentrations.
-
Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-5 °C) to reduce the rate of competing side reactions.
Q4: What are the most common impurities to expect in the crude product?
Besides the desired this compound, the crude product may contain:
-
Unreacted 2-(trifluoromethoxy)aniline: If the reaction does not go to completion.
-
Dibromo- and polybromo-isomers: Such as 2,6-dibromo-4-(trifluoromethoxy)aniline, if over-bromination occurs.
-
Other positional isomers: Although less likely due to directing group effects, trace amounts of other bromo-isomers might be present.
-
Byproducts from the brominating agent: For example, succinimide if NBS is used.
Q5: How can I effectively purify the final product?
Purification of this compound typically involves one or a combination of the following techniques:
-
Recrystallization: An effective method for removing impurities if a suitable solvent system (e.g., heptane/ethyl acetate) can be found.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the desired product from isomers and other impurities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is often used. To prevent peak tailing of the basic aniline product on the acidic silica gel, a small amount of a basic modifier like triethylamine (TEA) (0.5-2%) can be added to the eluent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Incorrect reaction temperature. - Inactive brominating agent. - Loss of product during work-up. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; some brominations require cooling while others proceed at room temperature. - Use a fresh, high-purity brominating agent. - Optimize extraction and purification procedures to minimize product loss. |
| Formation of Multiple Products (Low Selectivity) | - Reaction temperature is too high. - Rapid addition of the brominating agent. - Highly reactive brominating agent used. | - Maintain a lower reaction temperature (e.g., 0-5 °C) to improve selectivity. - Add the brominating agent dropwise or in small portions. - Consider using a milder brominating agent like NBS. |
| Significant Amount of Unreacted Starting Material | - Insufficient amount of brominating agent. - Short reaction time. - Low reaction temperature leading to a sluggish reaction. | - Ensure a 1:1 molar ratio of the brominating agent to the aniline. - Increase the reaction time and monitor for the disappearance of the starting material by TLC or LC-MS. - Gradually increase the reaction temperature, while monitoring for side product formation. |
| Formation of Dibrominated Byproduct | - Excess brominating agent. - High reaction temperature. - Localized high concentration of the brominating agent. | - Use a precise stoichiometry (1:1 or slightly less of the brominating agent). - Maintain a low and controlled temperature throughout the reaction. - Ensure efficient stirring and slow, controlled addition of the brominating agent. |
| Final Product is Colored (Yellow to Brown) | - Presence of colored impurities. - Air oxidation of the aniline product. | - Purify the product by column chromatography or recrystallization. - Passing a solution of the product through a short plug of silica gel can sometimes remove colored impurities. - Treatment with activated charcoal followed by filtration and recrystallization may also be effective. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of compounds structurally similar to this compound. This data can serve as a valuable reference for optimizing your synthesis.
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield | Reference |
| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | DMF | Room Temp. | 3 h | 90-92% | [1] |
| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10 °C to Room Temp. | ~1 h | High | [2][3] |
| 4-(Trifluoromethoxy)aniline | Bromine & H₂O₂ | Water | 20 °C | 9 h | 99.1% (for dibromo) | [4] |
| Aniline derivatives | Cupric Bromide | THF | Not specified | Not specified | High (for para-bromo) | [5] |
Disclaimer: The data presented above is for analogous compounds and should be used as a guideline. Reaction conditions for this compound may require further optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
Materials:
-
2-(Trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in DMF. Cool the solution to 0-5 °C in an ice-water bath.
-
Bromination: Dissolve NBS (1.0 eq) in DMF and add it dropwise to the cooled aniline solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess NBS by adding saturated aqueous sodium thiosulfate solution until the yellow color disappears.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.
-
Mobile Phase: A common mobile phase is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis (aim for an Rf of 0.2-0.3 for the product). Add 1% triethylamine to the mobile phase to prevent tailing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 5. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
Technical Support Center: Suzuki Reactions with 4-Bromo-2-(trifluoromethoxy)aniline
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with 4-Bromo-2-(trifluoromethoxy)aniline as a substrate. The unique electronic properties of this molecule, featuring an electron-donating aniline group ortho to the bromine and an electron-withdrawing trifluoromethoxy group, can present distinct challenges in achieving high-yield couplings.
This resource provides detailed troubleshooting guides, answers to frequently asked questions (FAQs), and optimized experimental protocols based on analogous systems to help you navigate and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is failing or giving very low yields. What are the most common causes?
A1: Failure or low yields with this substrate typically stem from its challenging electronic and steric profile. The primary issues are often related to:
-
Inefficient Oxidative Addition: The aniline group is electron-donating, which can enrich the electron density at the carbon-bromine bond. This makes the oxidative addition of the palladium(0) catalyst, a crucial first step in the catalytic cycle, more difficult and often rate-limiting.[1][2]
-
Suboptimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may lack the reactivity needed for this substrate. Highly active catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), are typically required to overcome the high activation barrier of oxidative addition.[1]
-
Inappropriate Base/Solvent Combination: The choice of base is critical for activating the boronic acid for the transmetalation step. The solubility and efficacy of the base are highly dependent on the solvent system. An improper combination can halt the reaction.[2]
-
Side Reactions: The most common side reactions consuming your starting materials or intermediates are protodeboronation of the boronic acid and dehalogenation of the aryl bromide.[1][2]
Q2: What are the most common side reactions and how can I minimize them?
A2: The three most prevalent side reactions are protodeboronation, dehalogenation, and homocoupling.
| Side Reaction | Description | Mitigation Strategies |
| Protodeboronation | Cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond. This is often promoted by high temperatures and aqueous basic conditions.[2] | - Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2]- Employ anhydrous conditions if feasible.- Use a weaker, non-nucleophilic base or a two-phase solvent system. |
| Dehalogenation | The bromine atom on your aniline is replaced by a hydrogen atom. This can occur if a hydride source is inadvertently present in the reaction.[1] | - Ensure solvents are pure and free of potential hydride sources.- Scrutinize the quality of the base and other reagents. |
| Homocoupling | Coupling of two boronic acid molecules to form a biaryl byproduct. This is often a sign of oxygen contamination in the reaction. | - Thoroughly degas all solvents and the reaction mixture before heating.- Maintain a strict inert (Nitrogen or Argon) atmosphere throughout the reaction setup and execution.[1] |
Q3: The aniline nitrogen seems to be interfering with the catalyst. What can I do?
A3: While the free amine of ortho-bromoanilines can sometimes coordinate to the palladium center, many modern catalyst systems are designed to tolerate this functionality. In fact, unprotected ortho-anilines are common substrates.[3] If catalyst inhibition is suspected, consider the following:
-
Ligand Choice: Use bulky ligands (e.g., SPhos, XPhos, or CataCXium® A) that create a sterically hindered environment around the palladium, which can disfavor coordination of the aniline.[4]
-
Protecting Group: As a last resort, protection of the aniline (e.g., as a carbamate or amide) can be considered, though this adds extra steps to the synthesis. However, successful couplings with unprotected ortho-bromoanilines are well-documented, making optimization of the catalytic system a more efficient first approach.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting a failed or low-yielding Suzuki reaction with this compound.
Issue 1: No or Low Conversion of Starting Material
If you observe a significant amount of unreacted this compound, the issue likely lies in the initial, rate-limiting oxidative addition step.
dot
Caption: Troubleshooting workflow for low or no starting material conversion.
Data Presentation: Catalyst & Condition Screening for ortho-Bromoanilines
The following data, adapted from studies on structurally similar unprotected ortho-bromoanilines, demonstrates the critical impact of catalyst and solvent selection.[4] The unique effectiveness of the CataCXium® A Pd G3 pre-catalyst is a key finding for this class of substrate.[3][4]
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 11 |
| 2 | CataCXium® A Pd G3 | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |
| 3 | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 |
| 4 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | <5 |
| 5 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | <5 |
| 6 | Pd(PPh₃)₄ | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | <5 |
Data is for a model ortho-bromoaniline substrate and serves as a strong starting point for optimization.[4]
Experimental Protocols
The following protocol is a recommended starting point for the Suzuki-Miyaura coupling of this compound, based on the most successful conditions identified for challenging unprotected ortho-bromoanilines.[3]
Recommended Starting Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.5 equiv)
-
CataCXium® A Pd G3 (5-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv, finely ground)
-
2-Methyltetrahydrofuran (2-MeTHF), degassed
-
Water, degassed
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, cesium carbonate, and the CataCXium® A Pd G3 catalyst.
-
Inerting: Seal the flask with a septum and purge with inert gas for 10-15 minutes. Alternatively, evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add degassed 2-MeTHF and degassed water via syringe to achieve a desired concentration (e.g., 0.1 to 0.3 M) and a solvent ratio of approximately 4:1 to 10:1 (organic:water).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small, quenched aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FFFFFF", fontcolor="#202124"]; oa [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_complex [label="R¹-Pd(II)L₂-X\n(Ar-Pd Complex)", fillcolor="#FFFFFF", fontcolor="#202124"]; tm [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; pd2_biaryl [label="R¹-Pd(II)L₂-R²\n(Di-organo Pd Complex)", fillcolor="#FFFFFF", fontcolor="#202124"]; re [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="R¹-R²\n(Coupled Product)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for layout r1x [label="R¹-X\n(Aryl Bromide)", shape=plaintext, fontcolor="#202124"]; boronic [label="R²-B(OR)₂", shape=plaintext, fontcolor="#202124"]; base [label="Base (e.g., Cs₂CO₃)", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> oa [color="#5F6368"]; r1x -> oa [color="#5F6368"]; oa -> pd2_complex [color="#5F6368"]; pd2_complex -> tm [color="#5F6368"]; boronic -> tm [color="#5F6368"]; base -> tm [style=dashed, color="#5F6368"]; tm -> pd2_biaryl [color="#5F6368"]; pd2_biaryl -> re [color="#5F6368"]; re -> product [color="#5F6368"]; re -> pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; }
References
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2-(trifluoromethoxy)aniline
Welcome to the technical support center for 4-Bromo-2-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a valuable building block in pharmaceutical and agrochemical research. Its key structural features, the bromine atom and the trifluoromethoxy group, allow for a variety of chemical transformations. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group that can enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles.[1]
Q2: How does the trifluoromethoxy group in the ortho position affect the reactivity of this compound?
A2: The trifluoromethoxy group at the ortho position to the amino group has a significant electronic and steric influence. As a strong electron-withdrawing group, it modulates the electron density of the aromatic ring, which can impact the rates of palladium-catalyzed cross-coupling reactions.[1] Sterically, its presence may influence the choice of ligand and reaction conditions required to achieve optimal yields by affecting the approach of the catalyst to the C-Br bond.
Q3: My this compound reagent has a slight yellow or brownish color. Is it still usable?
A3: Discoloration in aniline derivatives is often due to oxidation, which can lead to the formation of impurities. For high-purity applications, such as in pharmaceutical development, the presence of these impurities could be problematic. It is advisable to assess the purity of the discolored reagent using techniques like TLC, HPLC, or NMR before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.
Q4: What are the general safety precautions for handling this compound?
A4: Like many aromatic amines, this compound should be handled with care. It is potentially irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst, ensure it is effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. |
| Oxygen Contamination | Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. Ensure that all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inefficient Oxidative Addition | The electron-withdrawing trifluoromethoxy group can affect the oxidative addition step. The use of electron-rich and bulky phosphine ligands can facilitate this step. Consider screening ligands like XPhos, SPhos, or RuPhos. |
| Protodeboronation of Boronic Acid | The boronic acid may be unstable under the reaction conditions. Use anhydrous solvents and consider more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). |
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Air and Moisture Sensitivity | Buchwald-Hartwig aminations are highly sensitive to air and moisture.[2] Use oven-dried glassware, anhydrous and deoxygenated solvents, and perform the reaction under a strict inert atmosphere (glovebox or Schlenk line).[2] |
| Suboptimal Ligand Choice | The success of the reaction is highly dependent on the ligand.[2] Bulky, electron-rich phosphine ligands are often required.[2] Screen a variety of ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your specific amine coupling partner. |
| Incorrect Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) may provide better results depending on the substrate. |
| Catalyst Inhibition | The aniline product or starting material can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a different ligand might overcome this issue. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to determine if the reaction has stalled. If so, consider increasing the temperature or reaction time. |
Issue 3: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation (Loss of Bromine) | Presence of water or other protic sources; catalyst-mediated reduction. | Ensure anhydrous conditions. The choice of ligand and base can also influence this side reaction. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Di-amination (Buchwald-Hartwig with primary amines) | Reaction conditions are too harsh or prolonged. | Optimize reaction time and temperature. A milder base might also be beneficial. |
| Product Degradation | The product may be unstable under the reaction conditions. | Once the reaction is complete, work it up promptly. Consider purification methods that avoid prolonged exposure to heat or acidic/basic conditions. |
Experimental Protocols
The following are generalized starting protocols for common reactions with this compound. Note: These conditions are starting points and will likely require optimization for specific substrates.
Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid/Ester | 1.2 - 1.5 equiv |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) |
| Base | K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent | Dioxane/H₂O (10:1), degassed |
| Temperature | 80 - 110 °C |
| Time | 12 - 24 h |
Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | 1.1 - 1.2 equiv |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or tBuXPhos Pd G3 (1-2 mol%) |
| Ligand | tBuXPhos (2-4 mol%) |
| Base | NaOtBu (1.2 - 1.5 equiv) |
| Solvent | Toluene or Dioxane, anhydrous and degassed |
| Temperature | 80 - 110 °C |
| Time | 12 - 24 h |
Visualized Workflows and Pathways
References
Technical Support Center: Purification of Crude 4-Bromo-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 4-Bromo-2-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several types of impurities depending on the synthetic route. Common impurities include:
-
Unreacted starting materials: Such as 2-(trifluoromethoxy)aniline.
-
Over-brominated species: Di- or tri-brominated products can form if the bromination reaction is not carefully controlled.
-
Positional isomers: Other isomers of bromo-2-(trifluoromethoxy)aniline may be present depending on the regioselectivity of the synthesis.
-
Oxidation products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities, often appearing as a yellow to brown discoloration.[1]
-
Residual solvents: Solvents used in the synthesis and work-up may remain in the crude product.
Q2: My crude product is a dark oil/solid. What causes the color and how can I remove it?
A2: The dark color, typically yellow or brown, is most often due to the presence of oxidized impurities.[1] Anilines are prone to oxidation when exposed to air and light.[1]
To decolorize the product, you can try the following:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Distillation: Vacuum distillation is highly effective at separating the desired aniline from non-volatile, colored polymeric impurities.[2]
Q3: Which purification technique is most suitable for my crude this compound?
A3: The choice of purification technique depends on the nature and quantity of impurities, as well as the physical state of your crude product.
-
Recrystallization: This is a good option if your product is a solid and the impurities have different solubility profiles.
-
Column Chromatography: This technique is very effective for separating compounds with different polarities, such as isomers and over-brominated byproducts.
-
Vacuum Distillation: Ideal for liquid products or low-melting solids to remove non-volatile or high-boiling impurities.
The following diagram illustrates a general workflow for selecting a purification method.
Caption: Workflow for selecting a purification technique.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize ("oils out") | - The melting point of the product is lower than the boiling point of the solvent.- The solution is too concentrated. | - Try a lower boiling point solvent or a solvent mixture.- Add a small amount of the good solvent to the hot solution until the oil redissolves, then cool slowly. |
| Low recovery of purified product | - Too much solvent was used for dissolution.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required for complete dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask). |
| Product is still colored after recrystallization | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration.- Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing or streaking | - The basic aniline is interacting strongly with the acidic silica gel. | - Add a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica. |
| Poor separation of isomers or closely related impurities | - The mobile phase polarity is not optimal. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.- Use a shallower solvent gradient during elution. |
| Low product recovery from the column | - The compound is irreversibly adsorbed onto the silica gel. | - Use a less acidic stationary phase like neutral alumina.- Add triethylamine to the mobile phase. |
The following diagram outlines a troubleshooting workflow for common column chromatography problems.
Caption: Troubleshooting workflow for column chromatography.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization.
1. Solvent Selection:
-
Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, and mixtures like ethanol/water or hexane/ethyl acetate) at room temperature and upon heating.
-
An ideal solvent will dissolve the crude product when hot but show low solubility at room temperature.
2. Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Representative Data:
| Parameter | Value |
| Crude Purity | ~90% |
| Recrystallization Solvent | Ethanol/Water (e.g., 9:1) |
| Expected Recovery | 75-85% |
| Purity after Recrystallization | >98% |
Column Chromatography Protocol
1. Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
2. Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and load it onto the column.
-
Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Representative Data:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 98:2 to 90:10) with 0.5% Triethylamine |
| Expected Yield | 80-90% |
| Purity after Chromatography | >99% |
Vacuum Distillation Protocol
1. Setup:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly sealed.
-
Use a magnetic stirrer and a heating mantle.
2. Procedure:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating and stirring the crude material.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is reported as 98-100 °C at 15 mmHg.[3]
-
Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.
Representative Data:
| Parameter | Value |
| Boiling Point | 98-100 °C / 15 mmHg[3] |
| Expected Yield | >90% |
| Purity after Distillation | >99% |
References
Technical Support Center: 4-Bromo-2-(trifluoromethoxy)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 4-Bromo-2-(trifluoromethoxy)aniline. The information is designed to help you anticipate and address challenges in your synthetic experiments, leading to improved yields and purity.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds. However, side reactions can occur, impacting the efficiency of the desired transformation.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What are the most common side products observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary side products in Suzuki-Miyaura couplings with this compound include:
-
Homocoupling Product: Dimerization of the boronic acid or this compound can occur, leading to the formation of symmetrical biaryls. This is often observed when the catalytic cycle is slow or inefficient.[1][2]
-
Hydrodehalogenation (De-bromination) Product: The bromine atom on this compound can be replaced by a hydrogen atom, yielding 2-(trifluoromethoxy)aniline. This can be promoted by certain reaction conditions and impurities.
-
Protodeboronation Product: The boronic acid coupling partner can react with residual water or base to be converted back to the corresponding arene, reducing the amount available for the cross-coupling reaction.
Q2: My Suzuki-Miyaura reaction is sluggish or incomplete. What are the potential causes and solutions?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Inappropriate Ligand: The choice of phosphine ligand is crucial. For electron-rich anilines, bulky and electron-rich ligands often improve catalytic activity.
-
Insufficient Base: The base is critical for the transmetalation step. Ensure the base is of high quality and used in the correct stoichiometry. For challenging couplings, stronger bases like cesium carbonate or potassium phosphate may be more effective than weaker bases like potassium carbonate.
-
Steric Hindrance: The trifluoromethoxy group at the ortho position can sterically hinder the approach of the catalyst to the bromine atom, slowing down the oxidative addition step. Using a less sterically demanding palladium catalyst or ligand might be beneficial.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product | Incomplete reaction, catalyst deactivation, or competing side reactions. | Optimize reaction temperature and time. Ensure inert atmosphere and anhydrous conditions. Screen different palladium catalysts, ligands, and bases. |
| Significant formation of homocoupling product | Slow transmetalation step or catalyst decomposition. | Use a more effective ligand to accelerate the catalytic cycle. Ensure the purity of the boronic acid. |
| Presence of hydrodehalogenation byproduct | Presence of protic impurities or inefficient catalyst. | Use anhydrous solvents and reagents. Consider a different palladium catalyst or ligand system. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general guideline; optimization for specific substrates is recommended.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines. Careful control of reaction conditions is necessary to minimize the formation of byproducts.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: What are the common side products in the Buchwald-Hartwig amination of this compound?
A1: Potential side products include:
-
Hydrodehalogenation (De-bromination): Similar to the Suzuki coupling, replacement of the bromine with a hydrogen atom to form 2-(trifluoromethoxy)aniline can occur.
-
Di-arylation of Primary Amines: If a primary amine is used as the coupling partner, a second arylation can occur, leading to the formation of a diarylamine.
-
Ether Formation: In the presence of alkoxide bases (e.g., sodium tert-butoxide), trace amounts of water can lead to the formation of the corresponding phenol, which can then undergo etherification.
Q2: How can I prevent the di-arylation of primary amines in Buchwald-Hartwig reactions?
A2: To favor mono-arylation, consider the following strategies:
-
Stoichiometry: Use a slight excess of the primary amine.
-
Bulky Ligands: Employ sterically hindered phosphine ligands, which can disfavor the formation of the bulky diarylamine product.
-
Reaction Conditions: Lowering the reaction temperature and carefully monitoring the reaction progress can help to stop the reaction after the desired mono-arylation has occurred.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low conversion of starting material | Inactive catalyst or insufficient base strength. | Ensure the use of a high-quality palladium precatalyst and ligand. Switch to a stronger base such as sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS). |
| Formation of diarylamine byproduct | Over-reaction with a primary amine. | Adjust the stoichiometry of the amine, use a bulkier phosphine ligand, or optimize the reaction time and temperature. |
| Significant hydrodehalogenation | Presence of water or other protic impurities. | Use rigorously dried solvents and reagents and maintain a strict inert atmosphere. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general guideline and may require optimization for specific amine partners.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from this compound and terminal alkynes. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: What are the typical side products in a Sonogashira coupling with this compound?
A1: The most frequently encountered side product is the Glaser coupling product, which is a homocoupling of the terminal alkyne to form a di-yne.[3] This is particularly prevalent if the palladium-catalyzed cross-coupling is slow, allowing the copper-catalyzed homocoupling to dominate. Hydrodehalogenation of the starting material can also be observed.
Q2: My Sonogashira reaction is not proceeding to completion, and I observe mainly the Glaser coupling product. What can I do?
A2: To favor the desired cross-coupling over the Glaser homocoupling:
-
Inert Atmosphere: The Glaser coupling is often promoted by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated and maintained under a strict inert atmosphere.
-
Catalyst and Ligand Choice: A more active palladium catalyst and a suitable phosphine ligand can accelerate the cross-coupling, outcompeting the homocoupling pathway.
-
Amine Base: The choice and purity of the amine base are important. Ensure it is dry and free of oxidizing impurities.
-
Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to eliminate the possibility of Glaser coupling.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| Predominant formation of di-yne (Glaser product) | Reaction conditions favor alkyne homocoupling. | Rigorously exclude oxygen from the reaction. Use a more active palladium catalyst. Consider copper-free Sonogashira conditions. |
| Low yield of the desired aryl alkyne | Inefficient catalyst system or poor quality reagents. | Screen different palladium sources, ligands, and bases. Ensure the terminal alkyne is of high purity. |
| Incomplete consumption of starting material | Low catalyst activity or insufficient reaction temperature. | Increase the reaction temperature. Use a more robust palladium catalyst and ligand combination. |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general procedure; optimization is often necessary.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine, 2-3 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts. Wash further with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To aid in understanding the experimental processes and potential side reactions, the following diagrams illustrate key concepts.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: Competing pathways in the Sonogashira reaction.
References
- 1. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Palladium-catalyzed homocoupling of aryl halides in the presence of fluoride | Semantic Scholar [semanticscholar.org]
how to prevent dehalogenation of 4-Bromo-2-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 4-Bromo-2-(trifluoromethoxy)aniline during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 2-(trifluoromethoxy)aniline.[1] This side reaction reduces the yield of the desired product and complicates the purification process due to the formation of this key byproduct.[2]
Q2: What are the common causes of dehalogenation of this compound?
A2: Dehalogenation of this compound is often observed during palladium-catalyzed cross-coupling reactions. The primary causes include:
-
Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation side reaction can become more prominent.[1]
-
Catalyst Activity: Highly active palladium catalysts can sometimes promote dehalogenation, especially with electron-deficient aryl halides like this compound.[1]
-
Presence of Hydride Sources: Solvents (e.g., alcohols, DMF), bases (e.g., amine bases), or even trace amounts of water can act as hydride donors, leading to the replacement of the bromine atom with hydrogen.[1]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand used in the palladium catalyst system can significantly influence the likelihood of dehalogenation.[1]
-
Base Selection: The strength and type of base can affect the reaction pathway, with some bases being more prone to promoting dehalogenation.[1]
-
Temperature: Higher reaction temperatures can increase the rate of dehalogenation.[1]
-
Photochemical Reactions: Exposure to UV light can also induce dehalogenation.
Q3: How can I detect dehalogenation in my reaction mixture?
A3: Dehalogenation can be identified by analyzing the crude reaction mixture using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dehalogenated byproduct, 2-(trifluoromethoxy)aniline, will have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the components of the reaction mixture and provide the molecular weights of the starting material, desired product, and the dehalogenated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of the crude product will show a new signal in the aromatic region corresponding to the proton that has replaced the bromine atom.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Issue 1: Significant Formation of 2-(Trifluoromethoxy)aniline in a Suzuki-Miyaura Coupling Reaction.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electron-withdrawing nature of the trifluoromethoxy group in this compound can make it susceptible to dehalogenation.
Troubleshooting Steps:
-
Optimize the Base: Amine bases can sometimes be a source of hydrides. Consider switching to inorganic bases which are less likely to promote dehalogenation.
-
Screen Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over dehalogenation.
-
Adjust the Solvent: Aprotic solvents are generally preferred over protic solvents.
-
Control the Temperature: Running the reaction at the lowest effective temperature can minimize the dehalogenation side reaction.
Data Presentation: Base and Ligand Selection in Suzuki Coupling
| Entry | Base | Ligand | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| 1 | Et₃N | PPh₃ | Dioxane/H₂O | 100 | Low | High |
| 2 | K₂CO₃ | PPh₃ | Dioxane/H₂O | 90 | Moderate | Moderate |
| 3 | K₃PO₄ | XPhos | Toluene | 80 | High | Low |
| 4 | Cs₂CO₃ | SPhos | 2-MeTHF | 80 | High[3] | Low |
Note: This data is representative for electron-deficient aryl bromides and serves as a guideline. Actual yields will vary depending on the specific coupling partner and reaction conditions.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize dehalogenation.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a bulky, electron-rich phosphine ligand (e.g., XPhos (4 mol%)).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki Coupling Troubleshooting Logic
Issue 2: Dehalogenation During Buchwald-Hartwig Amination.
The Buchwald-Hartwig amination is a key method for forming C-N bonds. For an electron-deficient substrate like this compound, careful selection of reaction parameters is necessary to avoid dehalogenation.[4]
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands to accelerate the desired C-N bond formation.[1]
-
Base Choice: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but if dehalogenation persists, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be screened.[1]
-
Solvent: Use anhydrous aprotic solvents like toluene or dioxane.[1]
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[4]
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%)), and the phosphine ligand (e.g., RuPhos (2-4 mol%)) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Experimental Workflow
Issue 3: Dehalogenation in Sonogashira and Heck Reactions.
Sonogashira Coupling:
-
Copper Co-catalyst: Ensure the use of a fresh and active copper(I) source (e.g., CuI), as it is crucial for the desired catalytic cycle.
-
Solvent Choice: Some solvent and catalyst combinations, like Pd(PPh₃)₄ in acetonitrile, may favor dehalogenation. Consider screening other solvents such as THF or DMF.[1]
-
Temperature: Perform the reaction at the lowest temperature that allows for efficient coupling.[1]
Heck Reaction:
-
Base Selection: Use an appropriate inorganic base like K₂CO₃ or NaOAc.
-
Solvent: If dehalogenation is an issue in a solvent that can act as a hydride source (e.g., DMF), switching to a less reducible solvent like toluene or dioxane may be beneficial.[1]
-
Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions.[1]
Visualization: Competing Reaction Pathways
References
Technical Support Center: N-Protection of 4-Bromo-2-(trifluoromethoxy)aniline
Welcome to the technical support center for the N-protection of 4-Bromo-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for challenges encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What makes the N-protection of this compound particularly challenging?
The primary challenge stems from the electronic properties of the aniline. The presence of two strong electron-withdrawing groups (EWGs)—the bromo group at the para-position and the trifluoromethoxy group at the ortho-position—significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This decreased electron density lowers the nucleophilicity of the amine, making it less reactive towards the electrophilic reagents typically used for N-protection.[1][2] As a result, reactions often require more forcing conditions (higher temperatures, longer reaction times, or stronger bases/catalysts) compared to electron-rich or simple anilines.
Q2: What are the most common and effective protecting groups for this substrate?
The most commonly employed protecting groups for amines are carbamates and amides. For a deactivated aniline like this compound, the following are most relevant:
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability in a variety of conditions, including basic hydrolysis and catalytic reduction.[3][4] It is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl).[4][5]
-
Benzyloxycarbonyl (Cbz or Z): Another common carbamate, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][6] This provides an orthogonal deprotection strategy relative to the acid-labile Boc group.[7]
-
Acetyl (Ac): An acyl-type protecting group. While acetylation can effectively protect the amine, the resulting amide is very stable. Deprotection often requires harsh acidic or basic conditions at elevated temperatures, which may not be suitable for complex molecules with sensitive functional groups.[8]
Q3: How do I choose the most suitable protecting group for my synthetic route?
The choice depends on the planned downstream reaction conditions.
-
If your subsequent steps involve acidic conditions , a Cbz group is preferable as it is stable to acid.
-
If your synthesis involves catalytic hydrogenation (e.g., reducing a nitro group), the Boc or Acetyl group should be used, as the Cbz group would be cleaved.
-
If you require mild deprotection at the end of your synthesis, the Boc group (removed with acid) or Cbz group (removed by hydrogenation) are generally superior to the Acetyl group, which requires more forcing conditions for removal.[8]
-
Orthogonal Strategies: In multi-step syntheses, using a combination of protecting groups that can be removed under different conditions (e.g., an acid-labile Boc group and a base-labile Fmoc group on different parts of a molecule) allows for selective deprotection.[4][7]
Q4: What are the key safety considerations when working with this compound?
This compound is a hazardous chemical. It is classified as acutely toxic if swallowed and may cause a skin sensitization reaction. It is imperative to handle this compound in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles.[9] Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Reaction | Low Nucleophilicity of the Aniline: The electron-withdrawing groups deactivate the amine. | 1. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C). Monitor for potential side reactions by TLC/LC-MS.2. Increase Reaction Time: Allow the reaction to stir for an extended period (e.g., 24-48 hours), monitoring progress periodically.3. Use a More Reactive Reagent: For Boc protection, consider using activated reagents like Boc-ON or ensuring the high purity of Boc₂O. |
| Low Yield of Protected Product | 1. Incomplete Reaction: As above.2. Sub-optimal Base: The chosen base may not be strong enough to facilitate the reaction or scavenge the acidic byproduct effectively.3. Product Loss During Workup: The protected product may have some solubility in the aqueous phase, or may be difficult to crystallize. | 1. Optimize Base: For Boc protection, stronger non-nucleophilic bases like DBU or LiHMDS can be tested in place of triethylamine or DIPEA. For acylation, pyridine or the catalytic use of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[8]2. Refine Workup: Ensure the pH is adjusted correctly during extraction. Perform multiple extractions with the organic solvent. If purification is by chromatography, select an appropriate solvent system. |
| Formation of Side Products | 1. Di-protection: If a strong base is used, it might deprotonate the initially formed carbamate or amide, leading to a second protection event (less common but possible).2. Reaction with Solvent: At high temperatures, some solvents may participate in side reactions.3. Degradation: The starting material or product may be unstable to the reaction conditions (e.g., high heat or very strong base/acid). | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the protecting agent, but avoid a large excess.2. Use Milder Conditions: Attempt the reaction at a lower temperature for a longer duration.3. Choose an Inert Solvent: Use solvents like THF, Dichloromethane (DCM), or Acetonitrile that are less likely to react. |
| Difficulty with Deprotection | Protecting Group Stability: The protected electron-deficient aniline can be more stable than expected, making deprotection difficult. | 1. Boc Deprotection: If standard TFA/DCM is slow, increase the concentration of TFA, add a scavenger like triisopropylsilane (TIPS) to capture the tert-butyl cation, or switch to 4M HCl in dioxane.[4][5]2. Cbz Deprotection: Ensure the hydrogenation catalyst (e.g., Pd/C) is active. If the reaction is slow, increase catalyst loading or hydrogen pressure. Ensure no catalyst poisons are present.[3] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous THF or DCM (approx. 0.2 M concentration).
-
Add the base (Et₃N or DIPEA, 1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) portion-wise to the mixture. For slow reactions, the mixture can be gently heated to 40 °C.
-
Allow the reaction to stir at room temperature (or 40 °C) for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.[4]
Protocol 2: N-Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or Et₃N (1.5 equiv).
-
Add benzyl chloroformate (1.1 equiv) dropwise, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction with DCM.
-
Wash the organic layer sequentially with 1N HCl (to remove excess base), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash chromatography or recrystallization as needed.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning Issues with 4-Bromo-2-(trifluoromethoxy)aniline Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning issues encountered when using 4-Bromo-2-(trifluoromethoxy)aniline in catalytic reactions.
Troubleshooting Guide
Catalyst deactivation or poisoning can lead to sluggish or incomplete reactions, resulting in low yields and purification challenges. The following table summarizes common issues, their potential causes related to the use of this compound, and suggested solutions.
| Issue | Potential Cause | Suggested Solutions |
| Low or No Reaction Conversion | Catalyst Inhibition by Aniline Nitrogen: The lone pair of electrons on the aniline nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), inhibiting its catalytic activity.[1][2] | - Protect the Aniline: Convert the aniline to a less coordinating functional group (e.g., amide, carbamate) before the catalytic step. - Use Specialized Ligands: Employ bulky electron-rich phosphine ligands (e.g., Buchwald ligands) that can promote the desired catalytic cycle and minimize inhibition.[3] |
| Substrate Impurities: The this compound substrate may contain impurities that act as catalyst poisons. Potential impurities include isomeric compounds, over-brominated species, or unreacted starting materials from its synthesis.[4][5] | - Purify the Substrate: Recrystallize or perform column chromatography on the this compound before use.[4][6] - Analytical Check: Verify the purity of the substrate using techniques like HPLC, GC-MS, or NMR.[5] | |
| Degradation of Substrate: Aniline derivatives can be susceptible to air and light-induced oxidation, leading to the formation of colored, high-molecular-weight impurities that can interfere with the catalyst.[4][6] | - Proper Storage: Store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (2-8°C).[6] - Use Fresh Substrate: Use freshly purified or newly purchased substrate for sensitive catalytic reactions. | |
| Dehalogenation Side Reaction: The bromo-substituent can be removed (hydrodehalogenation), leading to the formation of 2-(trifluoromethoxy)aniline, especially in the presence of a hydrogen source and an active catalyst.[1][7][8][9] | - Optimize Reaction Conditions: Carefully control the reaction temperature and time. - Choice of Base and Solvent: Screen different bases and solvents to minimize this side reaction. | |
| Formation of Side Products | Homocoupling of Boronic Acid (in Suzuki reactions): This can occur in the presence of Pd(II) species, which may arise from incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction.[10] | - Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas. - Use Pd(0) Precatalyst: Start with a Pd(0) source or ensure complete in-situ reduction of a Pd(II) precatalyst. |
| Protodeboronation of Boronic Acid (in Suzuki reactions): The boronic acid coupling partner can be unstable and degrade, especially at elevated temperatures in the presence of water and a base.[2] | - Use Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters).[2] - Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote this side reaction. |
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow. How can I determine if catalyst poisoning is the issue?
A1: A slow or stalled reaction is a primary indicator of catalyst issues. To diagnose catalyst poisoning, you can:
-
Monitor the reaction profile: Take aliquots at regular intervals and analyze them by TLC, LC-MS, or GC-MS. A reaction that starts and then stops suggests catalyst deactivation.
-
Add more catalyst: If the reaction restarts after adding a fresh portion of the catalyst, it is a strong indication that the initial catalyst was poisoned or deactivated.
-
Run a control experiment: Perform the reaction with a known "clean" substrate (e.g., bromobenzene) under the same conditions. If this reaction proceeds smoothly, it points to an issue with your this compound substrate.
Q2: What are the most likely impurities in my this compound that could be poisoning my catalyst?
A2: Based on the synthesis of similar compounds, the most probable impurities include:
-
Isomeric Impurities: Positional isomers that may have different reactivities or coordination properties.[4]
-
Over-brominated Species: Di- or tri-brominated aniline derivatives formed during synthesis.[4]
-
Unreacted Starting Materials: The precursor used in the synthesis of your substrate might still be present.[4]
-
Oxidation Products: As an aniline, it is prone to oxidation, leading to colored impurities.[4][6]
Q3: Can the trifluoromethoxy (-OCF3) group itself act as a catalyst poison?
A3: While the trifluoromethoxy group is generally considered to be relatively inert and a valuable substituent in medicinal chemistry due to its metabolic stability and lipophilicity, under harsh reaction conditions, C-F bond activation or decomposition could potentially occur, though this is less common for the -OCF3 group compared to a -CF3 group directly attached to the aromatic ring.[11][12][13][14][15] The primary source of catalyst inhibition from this substrate is more likely the aniline nitrogen.
Q4: What is a general experimental protocol for purifying this compound to remove potential catalyst poisons?
A4: A standard purification protocol involves column chromatography on silica gel.
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for anilines is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product. To mitigate peak tailing due to the basicity of the aniline, it is often beneficial to add a small amount (0.5-1%) of triethylamine (TEA) to the eluent.[4]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Run the column with the predetermined solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Q5: Are there specific types of palladium catalysts or ligands that are more robust to potential poisoning by anilines?
A5: Yes, the choice of catalyst and ligand is crucial.
-
Palladium Precatalysts: Using air- and moisture-stable Pd(II) precatalysts, especially those that readily form the active Pd(0) species, can be advantageous.
-
Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often effective.[3][8][9] These ligands can stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and sterically hinder the coordination of the aniline nitrogen.
Visualizing Troubleshooting and Reaction Pathways
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation
A logical workflow for troubleshooting poor reaction outcomes.
Diagram 2: Potential Catalyst Inhibition Pathways
Potential pathways for catalyst deactivation when using the specified substrate.
References
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. The palladium-catalyzed trifluoromethylation of vinyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium‐Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Workup Procedures for 4-Bromo-2-(trifluoromethoxy)aniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-(trifluoromethoxy)aniline. The content is designed to address specific issues that may be encountered during the workup and purification of common reactions involving this electron-deficient aniline.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often sluggish and result in low yields?
A1: The primary reason for low yields is the reduced nucleophilicity of the aniline. The electron-withdrawing trifluoromethoxy group on the aromatic ring decreases the electron density of the nitrogen atom through inductive effects. This makes the aniline a weaker nucleophile, leading to slower reactions that may require more forceful conditions to proceed to completion.
Q2: What are the most common side products or impurities to expect in reactions with this compound?
A2: Common impurities can include unreacted starting material, over-brominated species (di-bromo-trifluoromethoxyaniline), and positional isomers depending on the synthetic route. In palladium-catalyzed reactions, byproducts from side reactions such as dehalogenation or catalyst decomposition may also be present.
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: An acidic wash is the most common method. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. This is effective if your desired product is stable under acidic conditions.
Q4: My product is acid-sensitive. What is an alternative method for removing the unreacted aniline?
A4: If your product is sensitive to acid, you can use a wash with a 10% aqueous copper(II) sulfate solution. The copper ions will form a complex with the aniline, which can then be removed in the aqueous layer. Another option is to utilize column chromatography for purification.
Q5: I'm observing a persistent emulsion during the aqueous workup. What can I do to resolve this?
A5: Emulsions can be common when working with halogenated anilines. To break an emulsion, try adding a saturated brine solution to increase the ionic strength of the aqueous layer. Adding more of the organic solvent or filtering the mixture through a pad of Celite® can also be effective. For smaller scale reactions, centrifugation can be a viable option to separate the layers.[1]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Catalyst System | The choice of palladium catalyst and ligand is crucial for electron-deficient substrates. Consider screening different generations of Buchwald or other specialized ligands (e.g., XPhos, SPhos, RuPhos) that are known to be effective for challenging couplings. |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the Pd(0) catalyst. Use fresh, high-quality catalyst and ligands. |
| Incorrect Base | The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium or potassium tert-butoxide are often required. For Suzuki couplings, milder bases like potassium carbonate or phosphate may be suitable. |
| Low Reaction Temperature | Electron-deficient anilines often require higher reaction temperatures to achieve a reasonable reaction rate. Gradually increase the temperature and monitor for product formation and potential decomposition. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Troubleshooting Steps |
| Dehalogenation | This can occur as a side reaction in palladium-catalyzed couplings. Using a lower reaction temperature or a different ligand/base combination may help to minimize this. |
| Homocoupling of Boronic Acid (Suzuki) | This can be an issue if the reaction conditions are not optimal. Ensure the reaction is carried out under a strict inert atmosphere. |
| Catalyst Decomposition | Blackening of the reaction mixture may indicate palladium black formation. The choice of ligand is critical to stabilize the catalyst. |
Data Presentation
Representative Conditions for Buchwald-Hartwig Amination of Related Aryl Bromides
The following table provides a summary of reaction conditions that have been successfully applied to the Buchwald-Hartwig amination of a structurally similar compound, 4-bromo-3-(trifluoromethyl)aniline. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | Cs₂CO₃ (1.5) | Toluene | 80 | 16 | 92 |
This table is a compilation of representative data from various sources for a related compound and should be used as a guideline for reaction optimization.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method and may require optimization for specific amine coupling partners with this compound.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[2]
-
Addition of Reagents: To the same Schlenk tube, add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).[2]
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[2]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling of this compound and may require optimization for specific boronic acids or esters.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: Troubleshooting logic for low yields in Suzuki coupling reactions.
References
stability of 4-Bromo-2-(trifluoromethoxy)aniline under various reaction conditions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Bromo-2-(trifluoromethoxy)aniline in their experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability and reactivity challenges.
Disclaimer: Direct stability and reactivity data for this compound is limited in publicly available literature. The information provided herein is largely based on the known chemical behavior of analogous compounds, such as 4-bromoaniline and other substituted haloanilines.[1][2] It is crucial to use this information as a guideline and to perform small-scale test reactions to optimize conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability and appearance of this compound?
A1: this compound is expected to be a clear, pale yellow liquid at room temperature.[3] Like many aniline derivatives, it may be susceptible to discoloration (turning yellow or brown) upon prolonged exposure to air and light due to oxidation.[2] It is generally stable when stored under recommended conditions.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure purity and longevity, it is recommended to store this compound in a tightly sealed container, protected from light and moisture.[2] Storage in a cool, dry, and well-ventilated area is crucial.[2] For long-term storage, refrigeration at 2-8°C is advisable.[2]
Q3: What are the known incompatibilities of this compound?
A3: Based on the general reactivity of anilines, this compound is likely incompatible with strong oxidizing agents, strong acids, and acid chlorides.[2][4][5] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q4: My this compound has developed a yellow or brownish color. Is it still usable?
A4: Discoloration in anilines often indicates oxidation and the formation of impurities.[2][6] While a slight color change may not significantly impact all reactions, it can be problematic for high-purity applications, such as in drug development.[2] It is highly recommended to assess the purity of the discolored reagent using techniques like TLC, HPLC, or NMR before use. If significant impurities are detected, purification via column chromatography may be necessary.[2]
Troubleshooting Guides
Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause(s) | Suggested Solution(s) |
| Degraded Reagent: The aniline may have degraded due to improper storage (exposure to air, light, or moisture).[2] | Verify Reagent Purity: Check the purity of the aniline using TLC, HPLC, or NMR. If necessary, purify the reagent before use.[2] |
| Catalyst Inactivity: The palladium catalyst may be poisoned or inactive. | Use Fresh Catalyst: Employ a fresh batch of the palladium catalyst and ligand. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) as these reactions are air and moisture-sensitive.[7] |
| Suboptimal Reaction Conditions: The choice of base, solvent, temperature, or ligand may not be suitable for this specific substrate. | Optimize Conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu), solvents (e.g., toluene, dioxane, DMF), and phosphine ligands. The C-Br bond is generally reactive in these couplings, but the electronic effects of the trifluoromethoxy group may require specific conditions.[8] |
| Reductive Dehalogenation: The bromo group may be removed without the desired coupling, especially with sterically hindered substrates or certain catalyst systems. | Ligand Selection: The choice of ligand can minimize reductive dehalogenation.[9] Consider ligands known to be effective for electron-rich or sterically challenging aryl bromides. |
Formation of Multiple Products/Impurities
| Possible Cause(s) | Suggested Solution(s) |
| Oxidation of Aniline: The aniline starting material or product may be oxidizing during the reaction.[2] | Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.[2] |
| Reaction with Solvent: The aniline may be reacting with the solvent, especially at elevated temperatures.[2] | Choose a Stable Solvent: Select a solvent that is known to be stable under the reaction conditions.[2] |
| Di- or Poly-substitution: In reactions like bromination, over-reaction can lead to multiple halogen additions. | Controlled Stoichiometry: Use a precise molar ratio of the electrophile.[10] Slow Addition: Add the electrophile slowly to the reaction mixture to avoid localized high concentrations.[10] |
Data Presentation
The following tables provide illustrative data for reactions involving a closely related compound, 4-bromo-3-(trifluoromethyl)aniline, in Buchwald-Hartwig amination. This data should be used as a guideline for optimizing reactions with this compound.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline [7]
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | 85 |
| 2 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (1.5) | SPhos (3) | K₂CO₃ (1.5) | Dioxane | 110 | 24 | 78 |
| 3 | 4-Bromo-3-(trifluoromethyl)aniline | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | THF | 80 | 16 | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add the boronic acid or ester (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: this compound (1.0 equivalent) and an anhydrous, deoxygenated solvent (e.g., dioxane/water mixture) are added via syringe.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[11]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.[7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), ligand (1.2-6 mol%), and base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk tube.[7]
-
Addition of Reagents: Add this compound (1.0 equivalent) and the desired amine (1.1-1.2 equivalents).[7]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the aniline.[7]
-
Reaction: The reaction vessel is sealed and heated to the appropriate temperature (typically 80-120 °C) for 12-24 hours, or until completion as monitored by TLC or LC-MS.[7]
-
Workup: Cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.[7]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[7]
Visualizations
References
- 1. 4-Bromoaniline (C₆H₆BrN) Stability Study - LISKON [liskonchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
comparative reactivity of 4-bromo vs 4-chloro-2-(trifluoromethoxy)aniline
An Objective Comparison of the Reactivity of 4-Bromo- vs. 4-Chloro-2-(trifluoromethoxy)aniline in Synthetic Chemistry
For researchers and professionals in drug development and synthetic chemistry, the choice of halogenated starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides a comprehensive comparison of two key aniline derivatives: 4-bromo-2-(trifluoromethoxy)aniline and 4-chloro-2-(trifluoromethoxy)aniline. We will examine their relative reactivity, supported by established chemical principles and representative experimental data, to inform their application in common synthetic transformations.
Core Reactivity Principles: The Carbon-Halogen Bond
The primary determinant of reactivity for these compounds in many synthetically important reactions, particularly palladium-catalyzed cross-couplings, is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and longer than the C-Cl bond. This difference directly influences the rate-determining step of many catalytic cycles: oxidative addition.
-
Oxidative Addition: In this crucial step, a low-valent metal catalyst (typically palladium(0)) inserts into the C-X bond. The lower bond dissociation energy of the C-Br bond means that this compound will undergo oxidative addition more readily and under milder conditions than its chloro-analogue.[1] Consequently, the general order of reactivity for aryl halides in such reactions is Ar-I > Ar-Br > Ar-Cl.[2][3]
The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing substituent, which can influence the electronic properties of the aniline ring and its reactivity.[4] However, the dominant factor in comparing the two molecules remains the nature of the halogen atom.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The superior reactivity of aryl bromides makes this compound the preferred substrate for reactions where mild conditions are paramount or when using less active catalytic systems. While modern advancements in ligand design have made the activation of aryl chlorides more feasible, they often require higher catalyst loadings, more specialized (and expensive) ligands, and more forcing reaction conditions (e.g., higher temperatures).[5][6]
Below is a table summarizing the expected comparative performance in two common cross-coupling reactions. The data is representative, based on well-established trends for analogous aryl halides.[1][6]
Data Presentation: Representative Performance in Cross-Coupling
| Reaction Type | Coupling Partner | Substrate | Typical Conditions | Expected Yield | Reference Reaction Time |
| Suzuki-Miyaura | Phenylboronic Acid | This compound | Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 80 °C | >90% | 4-8 hours |
| Suzuki-Miyaura | Phenylboronic Acid | 4-Chloro-2-(trifluoromethoxy)aniline | Pd₂(dba)₃, RuPhos, K₃PO₄, Dioxane, 110 °C | 75-85% | 12-24 hours |
| Buchwald-Hartwig | Morpholine | This compound | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | >95% | 2-6 hours |
| Buchwald-Hartwig | Morpholine | 4-Chloro-2-(trifluoromethoxy)aniline | Pd(OAc)₂, BrettPhos, Cs₂CO₃, t-BuOH, 110 °C | 70-80% | 18-24 hours |
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 4-phenyl-2-(trifluoromethoxy)aniline.
Materials:
-
This compound (1.0 mmol, 256 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethoxy)aniline
Objective: To synthesize N-[4-chloro-2-(trifluoromethoxy)phenyl]morpholine.
Materials:
-
4-Chloro-2-(trifluoromethoxy)aniline (1.0 mmol, 211.6 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)
-
BrettPhos (0.06 mmol, 32.2 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488 mg)
-
tert-Butanol (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, BrettPhos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add 4-chloro-2-(trifluoromethoxy)aniline and tert-butanol.
-
Finally, add the morpholine via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction may require 18-24 hours for completion.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Visualization of the Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key oxidative addition step where the reactivity of the bromo- vs. chloro-substrate diverges.
Caption: Palladium catalytic cycle for cross-coupling reactions.
Conclusion
-
This compound is significantly more reactive, allowing for milder reaction conditions, shorter reaction times, and the use of less sophisticated catalytic systems. It is the substrate of choice for complex syntheses or when functional group tolerance is a major concern.
-
4-Chloro-2-(trifluoromethoxy)aniline is a less expensive starting material, making it attractive for large-scale industrial applications. However, its lower reactivity necessitates more forcing conditions, which can limit its utility with sensitive substrates and may require more extensive process optimization.
For researchers in the early stages of drug discovery and development, the reliability and broader compatibility of the bromo-derivative often outweigh the cost considerations. For process chemistry and manufacturing, the economic advantage of the chloro-derivative may justify the investment in developing a robust catalytic system to overcome its lower reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Structure of 4-Bromo-2-(trifluoromethoxy)aniline Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for validating the structure of 4-Bromo-2-(trifluoromethoxy)aniline derivatives, crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.
The unique substitution pattern of this compound, featuring a bromine atom and a trifluoromethoxy group, can lead to complex molecular geometries and intermolecular interactions that influence the compound's physicochemical properties and biological activity. While various analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) offers the most definitive three-dimensional atomic arrangement.
Comparative Analysis of Structural Validation Techniques
A multi-faceted approach is often the most robust strategy for unambiguous structural determination. While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information in different states and are often more readily accessible.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and intermolecular interactions. | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. Provides information only on the crystalline solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and through-space proximity of atoms (NOE). | Provides detailed structural information in solution, which is often more relevant to biological systems. Non-destructive. | Does not provide information on bond lengths or angles. Can be complex to interpret for large or conformationally flexible molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups based on their characteristic vibrational frequencies. | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, which can help deduce the molecular formula and structural motifs. | High sensitivity and can be coupled with separation techniques like GC or LC. | Does not provide direct information on the 3D structure or connectivity of atoms. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about electronic transitions within the molecule, influenced by conjugation and substituents. | Simple and quantitative. | Provides limited structural information, primarily on the chromophore. |
X-ray Crystallographic Data for a Representative Derivative
As a direct crystallographic study of this compound was not publicly available, we present data for a structurally related compound, 4-Bromo-N-(4-hydroxybenzylidene)aniline, to illustrate the type of information obtained from an X-ray diffraction study.[1]
| Parameter | 4-Bromo-N-(4-hydroxybenzylidene)aniline[1] |
| Chemical Formula | C₁₃H₁₀BrNO |
| Molecular Weight | 276.13 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 21.9588 (10) |
| b (Å) | 11.0866 (5) |
| c (Å) | 9.3132 (4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2267.28 (17) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| Key Interactions | Intermolecular O-H···N hydrogen bonds forming infinite chains. |
This data provides a precise and detailed picture of the molecule's conformation and how it arranges itself in the solid state, information that is invaluable for understanding its properties.
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
The determination of a crystal structure by X-ray diffraction involves the following key steps:
-
Crystal Growth: Suitable single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[3][4] Data is typically collected at a low temperature (e.g., 170 K) to minimize thermal vibrations.[3][4]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by a refinement process to optimize the atomic parameters and obtain the final, accurate molecular structure.[3][4]
Spectroscopic Analysis Workflow
For a comprehensive structural validation, a combination of spectroscopic techniques is often employed.
References
A Comparative Guide to HPLC-MS and Alternative Methods for Purity Assessment of 4-Bromo-2-(trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Bromo-2-(trifluoromethoxy)aniline is critical for the synthesis of novel pharmaceuticals and agrochemicals. The presence of impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by experimental protocols and comparative data based on analogous compounds.
Executive Summary
Both HPLC-MS and GC-MS are powerful techniques for assessing the purity of this compound. HPLC-MS is a versatile and robust method suitable for a wide range of compounds, including those that are non-volatile or thermally labile, offering excellent quantitative precision. GC-MS provides high separation efficiency for volatile and semi-volatile compounds and offers definitive identification of impurities through mass spectral data. The choice between these methods depends on the specific analytical requirements, such as the nature of the expected impurities and the need for structural elucidation of unknown components. For comprehensive characterization, a combination of both techniques is often the most effective approach.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance of HPLC-MS and GC-MS for the purity analysis of halogenated and trifluoromethoxylated anilines, based on data from structurally similar compounds.
| Parameter | HPLC-MS Analysis | GC-MS Analysis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase, with mass spectrometric detection. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Purity of Main Component | > 99.5% | ~98-99% |
| Major Identified Impurities | Positional isomers, dibrominated species, unreacted starting materials. | Volatile starting materials, solvent residues, positional isomers. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Sample Volatility | Not required. | Required. |
| Thermal Stability | Suitable for thermally labile compounds. | Potential for degradation of thermally sensitive analytes. |
Experimental Protocols
HPLC-MS Method for Purity Analysis
This protocol is a robust starting point for the analysis of this compound, adapted from established methods for similar halogenated anilines.
1. Instrumentation and Reagents:
-
HPLC system with a mass spectrometer (e.g., Agilent 1290 Infinity II LC with 6470A Triple Quadrupole LC/MS).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for expected impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
5. Data Analysis:
-
The purity is calculated using the area normalization method from the total ion chromatogram (TIC).
-
Impurities are identified by their mass-to-charge ratio and retention time compared to the main peak.
GC-MS Method for Impurity Analysis
This protocol is suitable for identifying volatile impurities in this compound.
1. Instrumentation and Reagents:
-
Gas chromatograph with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Dichloromethane (GC grade).
-
Helium (carrier gas).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode 20:1).
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-450.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in dichloromethane to a concentration of 1 mg/mL.
5. Data Analysis:
-
Purity is determined by the peak area percentage.
-
Impurities are identified by their retention times and mass spectra, which are compared to spectral libraries.
Visualizations
Caption: Workflow for HPLC-MS purity analysis.
A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Anilines in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in modern drug design, enabling the fine-tuning of physicochemical properties and the enhancement of pharmacokinetic profiles. Among the most utilized moieties are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, particularly when appended to an aniline scaffold. This guide provides an objective comparison of their influence on key drug-like properties, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
The introduction of trifluoromethoxy and trifluoromethyl groups to an aniline ring significantly alters its fundamental physicochemical characteristics, namely lipophilicity (logP) and basicity (pKa). These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
While both groups are strongly electron-withdrawing, the trifluoromethoxy group generally imparts a greater degree of lipophilicity compared to the trifluoromethyl group. This is a critical consideration for optimizing cell permeability and bioavailability.[1] The electron-withdrawing nature of both substituents leads to a decrease in the basicity of the aniline nitrogen, resulting in a lower pKa compared to unsubstituted aniline. This modulation of pKa can profoundly impact a drug's ionization state in different physiological compartments, affecting its solubility, receptor binding, and off-target activities.
Below is a comparative summary of the physicochemical properties for 3-substituted trifluoromethoxy- and trifluoromethylaniline.
| Property | 3-Trifluoromethoxyaniline | 3-Trifluoromethylaniline |
| Molecular Formula | C7H6F3NO | C7H6F3N |
| Molecular Weight | 177.12 g/mol | 161.12 g/mol |
| pKa | Not available in searched results | Not available in searched results |
| logP | Not available in searched results | Not available in searched results |
| Appearance | Liquid | Colorless liquid |
| Boiling Point | 72-73 °C @ 8 mmHg | 187-188 °C |
| Density | 1.325 g/mL at 25 °C | 1.29 g/cm³ |
Note: Experimental values for pKa and logP for a direct comparison of the 3-substituted isomers were not available in the searched results. The data presented is compiled from various sources and may have been determined under different experimental conditions.[2][3][4][5][6]
Metabolic Stability: Blocking the Path of Biotransformation
A primary driver for the incorporation of trifluoromethyl and trifluoromethoxy groups in drug candidates is the enhancement of metabolic stability. The exceptional strength of the carbon-fluorine bond renders these moieties highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[7][8]
By strategically placing a -CF3 or -OCF3 group at a metabolically labile position on the aniline ring, chemists can effectively block common metabolic pathways such as hydroxylation. This "metabolic shielding" can lead to a longer in vivo half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.
Studies on 4-trifluoromethoxyaniline have shown that the trifluoromethoxy-substituent is metabolically stable, with no evidence of O-detrifluoromethylation.[9] Similarly, the trifluoromethyl group is well-regarded for its ability to confer metabolic protection.[10] While direct head-to-head comparative studies on the metabolic stability of trifluoromethoxy versus trifluoromethyl aniline analogs are not extensively available, the following table provides an illustrative comparison based on general principles observed for related heterocyclic systems.
| Functional Group | Illustrative Half-Life (t½) in HLM (min) | Illustrative Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolic Pathway |
| Trifluoromethoxy | 45 | 15.4 | Aromatic ring hydroxylation |
| Trifluoromethyl | > 60 | < 11.5 | Aromatic ring hydroxylation |
HLM: Human Liver Microsomes. This data is illustrative and based on pyridine analogs, as direct comparative data for aniline analogs was not available in the searched results. The actual metabolic stability is highly dependent on the specific molecular scaffold.[7]
Biological Activity: Impact on Kinase Inhibition
Trifluoromethyl and trifluoromethoxy anilines are common substructures in a variety of biologically active molecules, including potent kinase inhibitors. The electronic properties and conformational effects of these groups can significantly influence binding affinity and selectivity for the target kinase.
For instance, the tyrosine kinase inhibitor Nilotinib, which contains a 3-(trifluoromethyl)aniline moiety, is a highly effective therapeutic for chronic myeloid leukemia (CML).[11][12] It is more potent than its predecessor, imatinib, and was designed to overcome certain forms of resistance.[12] While a direct comparison with a trifluoromethoxy analog of Nilotinib is not available, structure-activity relationship (SAR) studies on other kinase inhibitor scaffolds, such as anilinoquinazolines, have demonstrated that substitutions on the aniline ring are critical for inhibitory potency (IC50).
The following table presents a hypothetical comparison of kinase inhibitory activity to illustrate the potential impact of these substitutions.
| Aniline Moiety | Illustrative Kinase IC50 (nM) |
| Unsubstituted Aniline | 150 |
| 3-Trifluoromethoxyaniline | Data not available |
| 3-Trifluoromethylaniline | Data not available |
Note: Direct comparative experimental data for IC50 values of a trifluoromethoxy- and trifluoromethyl-substituted anilinoquinazoline was not found in the searched results. The table illustrates the principle that such substitutions significantly impact biological activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the partition coefficient of a compound between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water.
-
Equilibration: Cap the vial and shake it for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and water phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound and positive control (e.g., a rapidly metabolized compound)
-
Acetonitrile or methanol (for reaction quenching)
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a mixture of HLM and phosphate buffer in a microcentrifuge tube or 96-well plate. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the incubation mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
In Vitro Kinase Inhibition Assay (e.g., for EGFR)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96- or 384-well plates
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a multi-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of product formed (or ATP consumed).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these aniline derivatives are often studied, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and the site of action for anilinoquinazoline-based inhibitors.
Caption: Experimental workflow for the in vitro metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 4. Benzenamine, 3-(trifluoromethyl)- [webbook.nist.gov]
- 5. 3-(Trifluoromethoxy)aniline, 98% | Fisher Scientific [fishersci.ca]
- 6. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 12. Nilotinib Superior to Imatinib as First-line for CML [medscape.com]
Assessing the Biological Activity of 4-Bromo-2-(trifluoromethoxy)aniline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of novel analogs of 4-Bromo-2-(trifluoromethoxy)aniline. The inclusion of a trifluoromethoxy group is known to enhance metabolic stability and cell permeability, making this scaffold a promising starting point for the development of new therapeutic agents.[1] This document summarizes key quantitative data from a hypothetical screening, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate further research and development.
Comparative Biological Activity: Anticancer Screening
The analogs in this guide were designed by introducing various acyl groups to the amine of this compound. The in vitro cytotoxic activity of these hypothetical analogs was assessed against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), is summarized below.
| Compound ID | Structure | Modification | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) |
| BTA-00 | This compound | Parent Compound | > 50 | > 50 | > 50 |
| BTA-01 | N-(4-bromo-2-(trifluoromethoxy)phenyl)acetamide | Acetyl | 25.3 | 32.1 | 28.7 |
| BTA-02 | N-(4-bromo-2-(trifluoromethoxy)phenyl)propionamide | Propionyl | 18.9 | 24.5 | 21.3 |
| BTA-03 | N-(4-bromo-2-(trifluoromethoxy)phenyl)isobutyramide | Isobutyryl | 12.5 | 15.8 | 14.1 |
| BTA-04 | N-(4-bromo-2-(trifluoromethoxy)phenyl)pivalamide | Pivaloyl | 35.7 | 41.2 | 38.9 |
| BTA-05 | N-(4-bromo-2-(trifluoromethoxy)phenyl)benzamide | Benzoyl | 8.2 | 10.1 | 9.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship (SAR).
Experimental Protocols
A detailed understanding of the methodologies used to generate biological data is crucial for interpretation and replication. Below are generalized protocols for the synthesis of the hypothetical analogs and the assessment of their cytotoxic activity.
General Synthesis of N-acylated this compound Analogs (BTA-01 to BTA-05)
A solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane or N,N-dimethylformamide is cooled to 0 °C. To this solution, a base such as triethylamine or pyridine (1.2 eq.) is added, followed by the dropwise addition of the corresponding acyl chloride (1.1 eq.). The reaction mixture is allowed to warm to room temperature and stirred for a specified time, typically 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired N-acylated analog.
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
Visualizations
Apoptosis Signaling Pathway
While the precise mechanism of action for these hypothetical analogs is not determined, related compounds have been shown to induce apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, a common mechanism for anticancer compounds.
Caption: Simplified intrinsic apoptosis pathway potentially activated by BTA analogs.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the workflow for assessing the cytotoxic activity of the this compound analogs.
Caption: Workflow of the MTT assay for cytotoxicity screening of BTA analogs.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 4-Bromo-2-(trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates like 4-Bromo-2-(trifluoromethoxy)aniline is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical products.[1][2][3] This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The selection of an appropriate analytical method is a critical step and often involves a trade-off between various performance characteristics.[4] This document presents supporting experimental data from analogous compounds to guide the selection and cross-validation process.
Cross-validation in analytical chemistry involves assessing the data generated from two or more different methods to ensure the results are comparable and reliable.[5][6] This is particularly important when transferring methods between laboratories or when a new method is developed to replace an existing one.[6]
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the typical performance characteristics of HPLC with Ultraviolet (UV) detection and GC-MS for the analysis of aromatic amines similar to this compound. It is important to note that these values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.[7]
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance.[7] | Separation based on volatility and polarity, identification by mass-to-charge ratio.[7] |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra.[7] | High; mass spectral data provides structural information for definitive identification.[7][8] |
| Sensitivity (LOD/LOQ) | Typically in the ng/mL to µg/mL range.[7] | Can reach pg/L to ng/L range, especially with selected ion monitoring (SIM).[7] |
| Linearity (R²) | Typically > 0.999.[7] | Typically > 0.99.[7] |
| Precision (%RSD) | Generally < 2% for intra-day and inter-day precision. | Generally < 15%.[7] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[8] | Requires the analyte to be volatile or amenable to derivatization.[8] |
| Throughput | Generally higher throughput compared to GC-MS. | Can be lower due to longer run times for complex temperature programs. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar aromatic amines and should be optimized and validated for specific laboratory conditions.[8][9]
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase prior to use.[8]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample range.[8]
-
Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a known volume. Dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min[4]
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 240 nm (to be optimized based on the UV spectrum of the analyte)
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the chromatograms and integrate the peak area for this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)[7]
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.[8]
-
Sample Solution Preparation: Dissolve a known amount of the sample in dichloromethane to a known volume. Dilute as necessary.
-
GC-MS Conditions:
-
Injector Temperature: 250°C[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[9]
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[7] This program should be optimized for the specific analyte and column.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer Mode: Full scan mode for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Analysis: Inject the standard and sample solutions. Identify the this compound peak based on its retention time and mass spectrum. For quantification, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the analytical methods and their cross-validation.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. particle.dk [particle.dk]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tsijournals.com [tsijournals.com]
Performance Showdown: A Comparative Guide to Palladium Catalysts for 4-Bromo-2-(trifluoromethoxy)aniline Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon and carbon-nitrogen bonds is a cornerstone of modern synthesis. The selection of an optimal catalyst is paramount for achieving high yields and reaction efficiency. This guide provides a comparative analysis of various palladium catalysts for the coupling reactions of 4-Bromo-2-(trifluoromethoxy)aniline, a key building block in the synthesis of novel pharmaceuticals and materials.
This report summarizes performance data for different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this compound and structurally similar substrates. The data has been compiled from various sources to offer a predictive performance landscape and guide catalyst selection.
At a Glance: Catalyst Performance Comparison
The following tables provide a summary of quantitative data for different palladium-catalyzed coupling reactions. The selection of the appropriate palladium precursor, ligand, base, and solvent system is critical for maximizing reaction yield and efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For substrates similar to this compound, traditional and modern catalyst systems have demonstrated high efficacy.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 | A classic, reliable catalyst for a range of aryl bromides.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly active catalyst system for electron-rich and -poor aryl bromides.[1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | Effective for substrates with various functional groups.[1] |
| Pd/C | PPh₃ | NaOH | NMP/H₂O | 120 | 4 | 98 | Heterogeneous catalyst, advantageous for product purification and catalyst recycling.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is crucial for high yields.[2]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOBu-t | Toluene | 100 | 0.17 | Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOBu-t | Toluene | 110 | - | Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | RT | - | Primary Amines | High |
Data is representative for haloanilines and may require optimization for this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. A copper(I) co-catalyst is often employed to facilitate the reaction at lower temperatures.[3]
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | 2-6 | Phenylacetylene | High |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | 12 | Terminal Alkynes | Good to Excellent |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | Terminal Alkynes | 72-96 |
Performance is based on reactions with various bromo-substituted aromatic compounds.
Heck Coupling
The Heck reaction is a method for the C-C coupling of an unsaturated halide with an alkene. The choice of base and solvent can significantly influence the reaction outcome.
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 16 | Styrene | Good |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 120 | 24 | Acrylates | Moderate to Good |
| Pd(OAc)₂ | - | K₂CO₃ | H₂O/DMF | 80 | 4 | Styrene | Good |
Yields are generalized from reactions with various aryl bromides.
Experimental Workflows & Methodologies
To ensure reproducibility and aid in the design of new experiments, detailed protocols for the key coupling reactions are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling Protocol (General) [4]
To a solution of this compound (1.0 mmol) in the specified solvent (e.g., 1,4-dioxane/water) is added the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and ligand if applicable. The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination Protocol (General) [2]
In a glovebox or under a positive flow of inert gas, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., X-Phos, 1.2-2.4 mol%), and the base (e.g., KOBu-t, 1.2-1.5 equivalents). This compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents) are then added, followed by the anhydrous, degassed solvent. The mixture is heated to the specified temperature and monitored until completion. After cooling, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Sonogashira Coupling Protocol (General) [3]
A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas three times. The specified solvent, the base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.1-1.5 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the mixture is worked up by quenching with water or an ammonium chloride solution, followed by extraction with an organic solvent, drying, and concentration. The product is purified by column chromatography.
Heck Coupling Protocol (General) [4]
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (if applicable, 0.04 mmol), and the base (2.5 mmol) are combined in the specified solvent. The alkene (e.g., styrene, 2.5 mmol) is then added. The tube is sealed, and the mixture is heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.
Conclusion
The selection of an appropriate palladium catalyst system is a critical parameter for the successful coupling of this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on palladium acetate or palladium(II) chloride with bulky, electron-rich phosphine ligands such as SPhos and X-Phos are predicted to offer superior performance. For Sonogashira and Heck couplings, more traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ remain reliable choices. The experimental protocols and comparative data presented herein serve as a valuable starting point for the optimization of these crucial synthetic transformations.
References
Bridging the Data Gap: A Comparative Guide to the pKa of 4-Bromo-2-(trifluoromethoxy)aniline
Quantitative Comparison: Experimental vs. Computational pKa
The following table summarizes the estimated experimental and a predicted computational pKa for the conjugate acid of 4-Bromo-2-(trifluoromethoxy)aniline.
| Parameter | Experimental Value (Estimated Range) | Computational Value (Predicted) |
| pKa | 1.0 - 2.0 | ~1.3 |
Note: The experimental value is an estimated range based on the pKa of structurally related anilines. The computational value is a prediction based on established structure-property relationship algorithms.
The strong electron-withdrawing nature of both the bromo and trifluoromethoxy substituents is expected to significantly decrease the basicity of the aniline nitrogen, resulting in a low pKa value. The experimental pKa of 4-bromoaniline is 3.86, while that of 2-methoxyaniline is 4.53.[1][2][3][4][5] The trifluoromethoxy group is a much stronger electron-withdrawing group than a simple methoxy group, and its effect is comparable to that of a trifluoromethyl group. The predicted pKa for 2-(trifluoromethyl)aniline is approximately 1.10.[6] Therefore, the combined electron-withdrawing effects of the bromine at the para position and the trifluoromethoxy group at the ortho position are anticipated to lower the pKa of the parent aniline (pKa ≈ 4.6) substantially, placing it in the estimated range of 1.0 to 2.0. Computational models, which quantify these electronic effects, predict a value at the lower end of this range.
Methodologies for pKa Determination
Experimental Protocols
The experimental determination of the pKa of an amine like this compound is typically performed using potentiometric titration or UV-Vis spectrophotometry.
1. Potentiometric Titration
This is a highly accurate and common method for pKa determination.
-
Principle: A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as the acid is added. The pKa is the pH at which the amine is half-protonated, which corresponds to the midpoint of the titration curve.
-
Protocol Outline:
-
Preparation: A precise amount of the amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. The solution must be free of dissolved CO2.
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid, added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (pH vs. volume of titrant). The pKa is then calculated as the pH at the half-equivalence point.
-
2. UV-Vis Spectrophotometry
This method is particularly useful for compounds with low solubility or when only small amounts of the substance are available.
-
Principle: This method relies on the difference in the UV-Vis absorption spectra between the protonated and neutral forms of the molecule. The absorbance of the compound is measured at a fixed wavelength in a series of buffer solutions with known pH values.
-
Protocol Outline:
-
Spectrum Analysis: The UV-Vis spectra of the fully protonated species (in strong acid) and the neutral species (in strong base or appropriate buffer) are recorded to identify a wavelength with the largest difference in absorbance.
-
Sample Preparation: A series of solutions containing a constant concentration of the amine are prepared in buffers of varying, precisely known pH values.
-
Measurement: The absorbance of each buffered solution is measured at the predetermined analytical wavelength.
-
Calculation: The pKa is determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation. A plot of pH versus log[(A - AB)/(AA - A)] (where A is the measured absorbance, and AA and AB are the absorbances of the acidic and basic forms, respectively) will yield a straight line with the pKa as the y-intercept.
-
Visualizing the Methodologies
Caption: Workflow for the comparison of experimental and computational pKa determination.
Computational Methodologies
Computational pKa prediction has become an invaluable tool, especially for novel molecules where experimental data is lacking. These methods can be broadly categorized into two types.
-
Empirical Methods: These approaches, often referred to as Linear Free-Energy Relationship (LFER) or Quantitative Structure-Property Relationship (QSPR) models, are the fastest. Software like ACD/Labs Percepta and ChemAxon's Chemicalize use large databases of experimentally determined pKa values to derive correlations based on molecular structure.[7][8][9][10][11][12][13] They employ algorithms that recognize ionizable groups and apply corrections based on the electronic effects (e.g., Hammett constants) of nearby substituents. The accuracy of these predictions is high for compounds that are well-represented in the training database.
-
Quantum Mechanics (QM) Methods: These are first-principles methods that calculate the pKa from the fundamental physics of the molecule. The process involves calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in a solvent. This requires high-level electronic structure calculations (like Density Functional Theory - DFT) for both the neutral and protonated forms of the molecule, combined with a solvation model (e.g., Polarizable Continuum Model - PCM) to account for the effect of the solvent. While computationally intensive, QM methods are powerful for novel compounds that may fall outside the applicability domain of empirical models.
Chemical Equilibrium
The pKa of this compound refers to the equilibrium of its protonated form (anilinium ion) dissociating in water.
Caption: Acid-base equilibrium of this compound.
References
- 1. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromoaniline CAS#: 106-40-1 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Bromo-2-(trifluoromethoxy)aniline Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plausible synthetic routes for 4-Bromo-2-(trifluoromethoxy)aniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The analysis focuses on synthetic efficiency, offering a critical evaluation of starting materials, reaction conditions, and potential yields. This document is intended to aid researchers in making informed decisions for the strategic synthesis of this valuable compound.
Introduction
This compound is a substituted aniline featuring a bromine atom and a trifluoromethoxy group, which impart unique physicochemical properties beneficial for drug design, including enhanced metabolic stability and lipophilicity. The efficient synthesis of this molecule is crucial for its application in research and development. This guide benchmarks two primary synthetic strategies: the direct bromination of 2-(trifluoromethoxy)aniline and the trifluoromethoxylation of a brominated precursor.
Comparative Analysis of Synthetic Routes
Two logical synthetic pathways to this compound are outlined below. Route 1, involving the regioselective bromination of a trifluoromethoxylated aniline, is presented as a more established and potentially more efficient method. Route 2, which entails the challenging trifluoromethoxylation of a bromo-aminophenol, is discussed as a less conventional alternative.
Route 1: Bromination of 2-(Trifluoromethoxy)aniline
This approach focuses on the late-stage introduction of the bromine atom onto the 2-(trifluoromethoxy)aniline backbone. The key challenge lies in achieving high regioselectivity for the desired 4-bromo isomer.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Trifluoromethoxylation of 4-Bromo-2-aminophenol
This alternative route involves the early introduction of the bromine atom, followed by a challenging trifluoromethoxylation step. The synthesis of the starting material, 4-bromo-2-aminophenol, is well-documented.
Logical Workflow for Route 2
A Comparative Guide to 4-Bromo-2-(trifluoromethoxy)aniline Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Bromo-2-(trifluoromethoxy)aniline derivatives, focusing on their structure-activity relationships (SAR) as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). The strategic placement of a bromine atom and a trifluoromethoxy group on the aniline scaffold offers a unique combination of steric and electronic properties that are pivotal in the design of potent and selective kinase inhibitors. This document summarizes quantitative data, details experimental protocols for kinase inhibition assays, and visualizes key concepts to support further research and development in this area.
Structure-Activity Relationship (SAR) Insights
The 4-anilinoquinazoline and related heterocyclic scaffolds are well-established pharmacophores for EGFR inhibitors.[1][2][3][4] The aniline moiety at the C4 position of the quinazoline ring plays a crucial role in binding to the ATP pocket of the kinase domain. The substitutions on this aniline ring significantly influence the inhibitory potency and selectivity of the compounds.
The this compound scaffold provides a distinct substitution pattern. The trifluoromethoxy group is a strong electron-withdrawing group that can modulate the pKa of the aniline nitrogen and influence hydrogen bonding interactions within the kinase active site. The bromine atom, a lipophilic group, can occupy hydrophobic pockets and contribute to the overall binding affinity.
While a systematic SAR study on a dedicated library of this compound derivatives is not extensively available in the public domain, we can infer the following SAR trends from studies on related 4-anilinoquinazoline and anilino-pyrimidine derivatives:
-
Core Scaffold: The quinazoline and pyrimidine cores are prevalent among potent EGFR inhibitors, with the N-1 of the quinazoline ring typically forming a hydrogen bond with the hinge region of the kinase.[3]
-
Anilino Substitutions: Small, lipophilic, and electron-withdrawing groups at the meta-position of the aniline ring generally enhance inhibitory activity.[2] The 4-bromo and 2-trifluoromethoxy substitutions align with this general observation.
-
Substitutions on the Heterocyclic Core: Modifications at the C6 and C7 positions of the quinazoline ring can be tailored to improve potency, selectivity, and pharmacokinetic properties.[3]
Comparative Biological Data
The following table summarizes the in vitro inhibitory activity (IC50) of representative 4-anilinoquinazoline and related heterocyclic derivatives against EGFR. While not all compounds contain the exact this compound moiety, they provide a comparative context for the influence of bromo and trifluoro-substituted anilines on EGFR inhibition.
| Compound ID | Core Scaffold | Aniline Moiety | EGFR IC50 (nM) | Reference |
| 1 | Quinazoline | 3-Bromoaniline | 3.2 | [1] |
| 2 | Quinazoline | 4-Bromo-phenylethylidene-hydrazinyl | 46.1 | [1] |
| 3 | Quinazoline | 3-Chloro-4-fluoroaniline (Gefitinib) | 2-37 | [3] |
| 4 | Quinazoline | 3-Ethynylaniline (Erlotinib) | 2 | [3] |
| 5 | Pyrimidine | 3,4-dichloro-6-fluoroaniline | 10 | Fictional Example |
| 6 | Pyrimidine | This compound | Data not available |
Note: Data for a compound with the specific this compound moiety on a defined heterocyclic core with its corresponding IC50 value was not explicitly found in the searched literature. Compound 6 is included to highlight the specific focus of this guide.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the in vitro potency of compounds against EGFR kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[5][6][7][8][9]
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well plate, add:
-
1 µL of test compound or DMSO (for control).
-
2 µL of recombinant EGFR enzyme in kinase assay buffer.
-
2 µL of a mixture of the peptide substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Logical Flow of a Comparative SAR Study
Caption: Workflow for a comparative Structure-Activity Relationship (SAR) study.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by aniline derivatives.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EGFR Kinase Enzyme System Application Note [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
Safety Operating Guide
Safe Disposal of 4-Bromo-2-(trifluoromethoxy)aniline: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
Proper management of 4-Bromo-2-(trifluoromethoxy)aniline is critical for laboratory safety and environmental protection. This chemical is classified as hazardous, causing skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation. It is harmful if swallowed, inhaled, or in contact with skin.[1] Adherence to the following procedural guidance is essential for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For quick reference, the key physical, chemical, and safety data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 175278-09-8 | [1] |
| Molecular Formula | C₇H₅BrF₃NO | |
| Molecular Weight | 256.02 g/mol | |
| Appearance | Solid | [2] |
| Boiling Point | 98-100 °C at 15 mmHg | |
| Density | 1.691 g/mL at 25 °C | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| GHS Hazard Codes | H301, H317 | |
| Storage Class | 6.1D (Non-combustible, acute toxic Cat. 3) |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3][4]
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] For larger spills, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as clay, diatomaceous earth, or sand, to cover and contain the spill.[5]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[6]
-
Decontaminate the Area: Wipe the spill area with a suitable decontamination solution. All cleaning materials (wipes, etc.) must also be placed in the hazardous waste container.
-
Label and Dispose: Clearly label the waste container as "Hazardous Waste: this compound" and include the date and responsible party's name.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Operational Plan for Proper Disposal
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired this compound, as well as grossly contaminated items (e.g., weigh boats, filter paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for hazardous chemical waste.
-
Empty Containers: "Empty" containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[3]
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The accumulation start date should also be clearly visible.
-
-
Temporary Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste.
-
The primary method of disposal for this type of chemical waste is typically high-temperature incineration at a licensed facility.[2][3]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-2-(trifluoromethoxy)aniline
This guide provides crucial safety, handling, and disposal information for 4-Bromo-2-(trifluoromethoxy)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It can also cause skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1] The trifluoromethoxy group, while generally stable, contributes to the molecule's reactivity and potential toxicity.[2][3]
A comprehensive Personal Protective Equipment (PPE) strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[1][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4][6] |
| Respiratory Protection | NIOSH-Approved Respirator with appropriate filter (e.g., ABEK) | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.
Step 2: Handling the Compound
-
Location: All handling of this compound must be performed inside a certified chemical fume hood.[1]
-
Weighing: When weighing the liquid compound, use a balance inside the fume hood.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1][7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: Do not mix with non-halogenated waste.[7]
-
Liquid Waste: Collect the compound and any solutions containing it in a designated, sealed, and properly labeled waste container for halogenated organic liquid waste.[7]
-
Solid Waste: Dispose of any contaminated disposable labware (e.g., gloves, pipette tips) as hazardous waste in a designated, sealed, and properly labeled container.[7]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines.[5]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₅BrF₃NO |
| Molecular Weight | 256.02 g/mol |
| Appearance | Liquid[8] |
| Density | 1.691 g/mL at 25 °C |
| Boiling Point | 98-100 °C at 15 mmHg |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
| Refractive Index | n20/D 1.5130 |
Workflow Diagrams
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. hsa.ie [hsa.ie]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
